molecular formula C6H4ClN5 B13342167 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine

2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine

Katalognummer: B13342167
Molekulargewicht: 181.58 g/mol
InChI-Schlüssel: RWKUWIJQOHNVCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine (CAS 1248951-90-7) is a heteroaromatic compound of significant interest in medicinal and organic chemistry, serving as a versatile synthetic intermediate. With the molecular formula C 6 H 4 ClN 5 and a molecular weight of 181.58 g/mol, this compound features a pyrazine ring substituted with a chlorine atom and a 1,2,4-triazole group, making it a valuable electrophilic building block for nucleophilic aromatic substitution reactions . Its primary research value lies in its role as a precursor in the construction of more complex fused heterocyclic systems, such as triazolopyrazines . These scaffolds are prominent in drug discovery due to their diverse biological activities. For instance, triazolo[4,3-a]pyrazine derivatives are established as key templates for developing therapeutic agents and form the core structure of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, a major class of drugs for treating Type 2 Diabetes . Beyond anti-diabetic applications, triazolopyrazine derivatives demonstrate a wide spectrum of potential pharmacological activities, including c-Met kinase inhibition for oncology research, GABA A receptor modulation for neurological disorders, and anti-platelet aggregation effects . The presence of both a chlorine atom and the 1,2,4-triazole ring is particularly relevant; chlorine is a critical element in medicinal chemistry, featured in over 250 FDA-approved drugs, where it often improves pharmacokinetic properties and influences ligand-receptor interactions . Researchers utilize this compound to develop novel molecules for various therapeutic areas, leveraging its structure to enhance metabolic stability and achieve desired target interactions . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or human use.

Eigenschaften

Molekularformel

C6H4ClN5

Molekulargewicht

181.58 g/mol

IUPAC-Name

2-chloro-3-(1,2,4-triazol-1-yl)pyrazine

InChI

InChI=1S/C6H4ClN5/c7-5-6(10-2-1-9-5)12-4-8-3-11-12/h1-4H

InChI-Schlüssel

RWKUWIJQOHNVCF-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=N1)N2C=NC=N2)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Advanced Chemical Profiling and Synthetic Utility of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, bifunctional heterocyclic scaffolds are highly prized for their ability to rapidly generate chemical diversity. 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine represents a privileged building block that perfectly balances stability with orthogonal reactivity. By combining the metabolic robustness of a pyrazine core, the hydrogen-bonding capacity of a 1,2,4-triazole, and the synthetic versatility of a highly activated C2-chloride, this molecule serves as a critical intermediate in the synthesis of phosphodiesterase (PDE) inhibitors, kinase modulators, and novel antimicrobials[1].

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic rationale, and field-proven synthetic workflows for utilizing this scaffold, designed specifically for senior researchers and drug development professionals.

Physicochemical & Structural Profiling

The utility of 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine stems from its unique electronic distribution. The highly electron-deficient pyrazine ring exerts a strong inductive pull, which is further amplified by the electron-withdrawing nature of the triazole substituent. This renders the C2-chloro group exceptionally susceptible to both Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions[2].

Quantitative Data Summary
PropertyValue
Chemical Name 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine
Molecular Formula C6H4ClN5
Molecular Weight 181.58 g/mol
Exact Mass 181.0155 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5 (Triazole N2, N4; Pyrazine N1, N4)
Rotatable Bonds 1 (C-N inter-ring bond)
Topological Polar Surface Area (TPSA) 56.6 Ų
Physical State (Standard Conditions) Off-white to pale yellow solid

Mechanistic Rationale in Medicinal Chemistry

From a pharmacodynamic perspective, the incorporation of the 1,2,4-triazole ring is a deliberate design choice. Triazoles act as excellent bioisosteres for amide bonds, providing superior metabolic stability against amidases while maintaining the ability to act as potent hydrogen-bond acceptors[3]. When fused to a pyrazine core, the resulting structural geometry often perfectly aligns with the binding pockets of target enzymes, such as PDE4, where the pyrazine engages in π−π stacking with conserved phenylalanine residues, and the triazole anchors to the solvent-exposed regions via hydrogen bonding[1].

Pharmacophore Core 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine Triazole 1,2,4-Triazole Ring (H-Bond Acceptor) Core->Triazole Pyrazine Pyrazine Core (Metabolic Stability) Core->Pyrazine Chloro C2-Chloro Group (Reactive Vector) Core->Chloro Target Protein Binding Pocket Triazole->Target H-Bonds Pyrazine->Target Pi-Stacking

Pharmacophore mapping of the 2-chloro-3-(triazolyl)pyrazine scaffold.

Synthetic Workflows: The SNAr Approach

The most efficient route to 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine is the direct nucleophilic aromatic substitution (SNAr) of commercially available 2,3-dichloropyrazine with 1H-1,2,4-triazole[4].

Expertise & Experience Insight: A major synthetic advantage of this route is the C2v​ symmetry of 2,3-dichloropyrazine. Because positions 2 and 3 are chemically equivalent, the first substitution yields a single regioisomer, completely avoiding the statistical mixtures that plague the functionalization of asymmetric dihalides[5]. Furthermore, once the first triazole is installed, the electron density of the pyrazine ring is subtly altered. The steric bulk of the newly installed triazole, combined with the loss of one activating chloro group, significantly retards the rate of a second SNAr reaction, making the mono-substituted product highly isolable.

Protocol 1: SNAr Synthesis of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine

Self-Validating System: This protocol utilizes heterogeneous base kinetics to prevent exothermic runaway and includes a specific washing step to validate the complete removal of high-boiling solvents.

  • Reaction Setup: To a dried, argon-purged round-bottom flask, add 2,3-dichloropyrazine (1.0 equiv, 10.0 mmol) and 1H-1,2,4-triazole (1.05 equiv, 10.5 mmol).

  • Solvent & Base Addition: Suspend the reagents in anhydrous DMF (0.2 M). Add finely powdered anhydrous K2​CO3​ (2.0 equiv, 20.0 mmol). Causality: K2​CO3​ is largely insoluble in DMF; it acts as a heterogeneous base to slowly generate the triazolide anion, controlling the reaction rate and preventing over-substitution.

  • Thermal Activation: Heat the vigorously stirred suspension to 80 °C for 4–6 hours. Monitor progression via LC-MS (target [M+H]+=182.0 ).

  • Quench & Precipitation: Once the starting material is consumed, cool the mixture to 0 °C and slowly quench with ice-cold deionized water (3x volume of DMF). The product typically precipitates as an off-white solid.

  • Extraction & Purification: If precipitation is incomplete, extract with EtOAc (3 x 20 mL).

    • Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL). Causality: LiCl drastically increases the polarity of the aqueous phase, efficiently stripping residual DMF from the organic layer without the need for high-vacuum distillation.

  • Drying: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure product.

Workflow Start 2,3-Dichloropyrazine + 1H-1,2,4-Triazole Base Add K2CO3 in DMF (Deprotonation) Start->Base Heat Heat to 80 °C (SNAr Reaction) Base->Heat Intermediate Meisenheimer Complex Heat->Intermediate Product Mono-substituted Product Intermediate->Product Purification Aqueous Workup & LiCl Wash Product->Purification

Step-by-step synthetic workflow for SNAr-mediated triazolyl pyrazine formation.

Downstream Functionalization: Cross-Coupling

The remaining C2-chloro group is highly activated and serves as an ideal vector for divergent synthesis via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

Expertise & Experience Insight: A common pitfall in coupling triazole-containing heterocycles is catalyst poisoning. The nitrogen atoms of the 1,2,4-triazole can coordinate to the Palladium center, stalling the catalytic cycle. To overcome this, one must use a bulky, bidentate ligand (such as dppf or XPhos) that binds tightly to the Palladium, outcompeting the triazole nitrogens and ensuring high turnover numbers.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Reagent Assembly: In a microwave vial, combine 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine (1.0 equiv), an aryl boronic acid (1.2 equiv), and Na2​CO3​ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv). Causality: The bidentate dppf ligand prevents triazole-mediated catalyst deactivation.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Causality: The biphasic system ensures the solubility of both the highly polar inorganic base and the lipophilic organic substrates.

  • Reaction: Seal the vial and heat at 100 °C for 2 hours (or microwave at 120 °C for 20 minutes).

  • Validation & Workup: Confirm complete consumption of the chloride via TLC (EtOAc/Hexane). Filter the mixture through a short pad of Celite to remove Palladium black, extract with EtOAc, and purify via flash column chromatography.

Analytical Validation System

To ensure the structural integrity and regiochemical fidelity of the synthesized 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine, the following self-validating analytical checks must be met:

  • LC-MS: A sharp, single peak in the UV chromatogram (254 nm) with a corresponding mass spectrum showing the characteristic chlorine isotope pattern: [M+H]+ at m/z 182.0 (100%, 35Cl ) and 184.0 (~33%, 37Cl ).

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • The pyrazine protons will appear as two distinct, strongly coupled doublets (AB spin system) around δ 8.5 - 8.8 ppm ( J≈2.5 Hz).

    • The triazole protons will appear as two sharp singlets at approximately δ 8.3 ppm and δ 9.2 ppm, confirming the presence of the intact 1H-1,2,4-triazole ring.

References

  • Source: Google Patents (US20140275531A1)
  • Chemistry of 1,2,4-Triazoles in Current Science Source: International Society for Research in Education and Science (ISRES) URL:[Link]

  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: DSpace@MIT URL:[Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic signature of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from structurally related compounds, to present a robust, predictive characterization. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying scientific rationale and standardized protocols for experimental verification.

Molecular Structure and its Spectroscopic Implications

The unique arrangement of a pyrazine ring substituted with a chlorine atom and a 1,2,4-triazole ring dictates a distinct set of spectroscopic characteristics. The electron-withdrawing nature of the nitrogen atoms in both heterocyclic rings, compounded by the inductive effect of the chlorine atom, significantly influences the electronic environment of the molecule's protons and carbons. This, in turn, governs their chemical shifts in NMR spectroscopy. The specific connectivity and bond types will also give rise to characteristic fragmentation patterns in mass spectrometry and vibrational modes in infrared spectroscopy.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

N1 [label="N", pos="0,1!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; C2 [label="C", pos="-0.87,0.5!", shape=circle]; N3 [label="N", pos="-0.87,-0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; C4 [label="C", pos="0,-1!", shape=circle]; N5 [label="N", pos="0.87,-0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; C6 [label="C", pos="0.87,0.5!", shape=circle]; Cl [label="Cl", pos="1.74,1!", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; N_triazole1 [label="N", pos="-1.74,1!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; N_triazole2 [label="N", pos="-2.61,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; C_triazole3 [label="C", pos="-2.61,-0.5!", shape=circle]; N_triazole4 [label="N", pos="-1.74,-1!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; C_triazole5 [label="C", pos="-1.2,0!", shape=circle];

H_pyrazine5 [label="H", pos="1.2,-1.5!"]; H_pyrazine6 [label="H", pos="1.5,0!"]; H_triazole3 [label="H", pos="-3.2,-0.5!"]; H_triazole5 [label="H", pos="-0.6,0!"];

N1 -- C2; C2 -- N3; N3 -- C4; C4 -- N5; N5 -- C6; C6 -- N1; C6 -- Cl; C2 -- N_triazole1; N_triazole1 -- N_triazole2; N_triazole2 -- C_triazole3; C_triazole3 -- N_triazole4; N_triazole4 -- C_triazole5; C_triazole5 -- N_triazole1;

C4 -- H_pyrazine5; N5 -- H_pyrazine6; C_triazole3 -- H_triazole3; C_triazole5 -- H_triazole5;

}

Molecular Structure of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
9.10 - 9.30Singlet1HH-3 (Triazole)
8.60 - 8.80Singlet1HH-5 (Triazole)
8.40 - 8.60Doublet1HH-5 (Pyrazine)
8.20 - 8.40Doublet1HH-6 (Pyrazine)

Experimental Protocol for ¹H NMR Spectroscopy

graph "1H_NMR_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "Sample_Preparation" { label="Sample Preparation"; node [fillcolor="#FFFFFF"]; A [label="Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated chloroform (CDCl₃)."]; B [label="Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm)."]; C [label="Transfer the solution to a 5 mm NMR tube."]; A -> B -> C; }

subgraph "Data_Acquisition" { label="Data Acquisition"; node [fillcolor="#FFFFFF"]; D [label="Place the NMR tube in the spectrometer."]; E [label="Tune and shim the probe to optimize magnetic field homogeneity."]; F [label="Acquire the ¹H NMR spectrum at a field strength of 500 MHz."]; D -> E -> F; }

subgraph "Data_Processing" { label="Data Processing"; node [fillcolor="#FFFFFF"]; G [label="Apply Fourier transformation to the Free Induction Decay (FID)."]; H [label="Phase correct the spectrum."]; I [label="Calibrate the chemical shift scale using the TMS signal."]; J [label="Integrate the signals to determine the relative number of protons."]; G -> H -> I -> J; } }

Workflow for ¹H NMR Spectroscopy

Interpretation of the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display four distinct signals in the downfield region, characteristic of protons attached to electron-deficient aromatic rings.

  • Triazole Protons (H-3 and H-5): The protons on the 1,2,4-triazole ring are expected to be the most deshielded due to the strong electron-withdrawing nature of the three nitrogen atoms.[1] They typically resonate between δ 7.5 and 9.5 ppm.[1] In this specific molecule, the attachment to the pyrazine ring will further deshield these protons. The H-3 and H-5 protons of the triazole ring will appear as singlets due to the absence of adjacent protons.

  • Pyrazine Protons (H-5 and H-6): The protons on the pyrazine ring are also in an electron-poor environment.[2] Their chemical shifts are expected in the aromatic region, likely between 8.0 and 9.5 ppm.[3][4] The H-5 and H-6 protons will appear as doublets due to coupling with each other. The electron-withdrawing effect of the adjacent chlorine atom and the triazole ring will cause these protons to be significantly downfield.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)Assignment
150.0 - 155.0C-3 (Triazole)
145.0 - 150.0C-5 (Triazole)
148.0 - 152.0C-2 (Pyrazine)
140.0 - 145.0C-3 (Pyrazine)
135.0 - 140.0C-5 (Pyrazine)
130.0 - 135.0C-6 (Pyrazine)

Experimental Protocol for ¹³C NMR Spectroscopy

The sample preparation and initial instrument setup are similar to that for ¹H NMR. The key differences in data acquisition are a wider spectral width and a longer acquisition time due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

Interpretation of the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show six signals, corresponding to the six unique carbon atoms in the molecule.

  • Triazole Carbons (C-3 and C-5): The carbon atoms of the 1,2,4-triazole ring are expected to resonate in the range of δ 140-170 ppm.[1] The specific chemical shifts will be influenced by the attachment to the pyrazine ring.

  • Pyrazine Carbons (C-2, C-3, C-5, and C-6): The carbon atoms of the pyrazine ring will also appear in the downfield region. The carbon bearing the chlorine atom (C-2) is expected to be significantly deshielded. The carbon attached to the triazole ring (C-3) will also experience a downfield shift. The remaining two carbons (C-5 and C-6) will have chemical shifts typical for a substituted pyrazine ring.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment
181/183[M]⁺ (Molecular Ion)
153/155[M - N₂]⁺
114/116[C₄H₃ClN₂]⁺ (Chloropyrazine cation)
87[C₄H₃N₂]⁺ (Pyrazine cation after loss of Cl)
69[C₂H₃N₃]⁺ (Triazole cation)

Experimental Protocol for Mass Spectrometry

graph "MS_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

subgraph "Sample_Introduction" { label="Sample Introduction"; node [fillcolor="#FFFFFF"]; A [label="Introduce a small amount of the sample into the mass spectrometer, either via direct infusion or after separation by gas or liquid chromatography."]; }

subgraph "Ionization" { label="Ionization"; node [fillcolor="#FFFFFF"]; B [label="Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI)."]; }

subgraph "Mass_Analysis" { label="Mass Analysis"; node [fillcolor="#FFFFFF"]; C [label="Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight)."]; }

subgraph "Detection" { label="Detection"; node [fillcolor="#FFFFFF"]; D [label="Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z."]; }

A -> B -> C -> D; }

Workflow for Mass Spectrometry

Interpretation of the Predicted Mass Spectrum

The mass spectrum of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine is expected to show a prominent molecular ion peak. The presence of chlorine will be indicated by an isotopic pattern for the molecular ion and its fragments, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

  • Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 181 for the ³⁵Cl isotope and m/z 183 for the ³⁷Cl isotope.

  • Fragmentation Pathways: Common fragmentation pathways for triazoles involve the loss of N₂ or HCN.[5][6] Pyrazines can undergo ring cleavage.[7]

    • A significant fragment is expected from the loss of a nitrogen molecule (N₂) from the triazole ring, resulting in a fragment at m/z 153/155.

    • Cleavage of the C-N bond between the two rings could lead to the formation of a chloropyrazine cation at m/z 114/116 and a triazole radical, or a triazole cation at m/z 69 and a chloropyrazine radical.

    • Loss of the chlorine atom from the chloropyrazine fragment would result in a pyrazine cation at m/z 87.

Infrared (IR) Spectroscopy

Predicted IR Absorption Data (KBr Pellet)

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000C-H stretching (aromatic)
1600 - 1450C=C and C=N stretching (ring vibrations)
1250 - 1000In-plane C-H bending
900 - 675Out-of-plane C-H bending
800 - 600C-Cl stretching

Experimental Protocol for Infrared Spectroscopy

For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The disk is then placed in the IR spectrometer, and the spectrum is recorded.

Interpretation of the Predicted IR Spectrum

The IR spectrum will provide information about the functional groups and the overall structure of the molecule.

  • Aromatic C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.[8]

  • Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrazine and triazole rings will give rise to a series of absorption bands in the 1600-1450 cm⁻¹ region.[9]

  • C-H Bending: In-plane and out-of-plane C-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹). Specifically, out-of-plane bending bands between 900 and 675 cm⁻¹ can be characteristic of the substitution pattern on the aromatic rings.[8]

  • C-Cl Stretching: The C-Cl stretching vibration is expected to produce a strong absorption in the 800-600 cm⁻¹ range.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine. The presented ¹H NMR, ¹³C NMR, MS, and IR data, although predictive, are grounded in the established principles of spectroscopy and supported by data from analogous structures. The provided experimental protocols offer a standardized approach for the empirical verification of these predictions. This comprehensive guide serves as a valuable resource for the structural confirmation and further investigation of this and related heterocyclic compounds in various scientific and industrial applications.

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The Triazolopyrazine Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Historical Context

The triazolopyrazine scaffold, characterized by its fused triazole and pyrazine rings, represents a highly versatile, nitrogen-rich heterocyclic framework[1]. Historically, the chemistry of fused scaffolds has occupied a unique place in medicinal chemistry because combining dissimilar pharmacophore units into a single molecule often yields improved pharmacological activity and metabolic stability[2].

Over the past decade, triazolopyrazines have evolved from niche synthetic intermediates to "privileged scaffolds" in drug discovery. Because they possess an identical number of carbon and nitrogen atoms, they offer unique electronic properties that facilitate robust interactions with biomolecular targets—such as hydrogen bonding, π−π stacking, and metal ion coordination[3]. This structural adaptability has led to their broad-spectrum biological profile, encompassing antimalarial, anticancer, antidiabetic, and neurological activities[4]. Notably, the triazolopyrazine moiety is a critical structural component in the widely prescribed antidiabetic drug sitagliptin (a DPP-4 inhibitor)[2] and has been heavily investigated by the Open Source Malaria (OSM) consortium as a potent antiplasmodial agent[5].

Chemical Synthesis & Late-Stage Functionalization (LSF)

De Novo Synthesis vs. Late-Stage Functionalization

Traditionally, synthesizing [1,2,3]triazolo[1,5-a]pyrazines relied on multi-step de novo strategies or one-pot cycloadditions, such as reacting ynones with amino azides[6]. However, de novo synthesis is often costly and time-consuming when generating large libraries for Structure-Activity Relationship (SAR) studies.

To accelerate drug discovery, medicinal chemists have pivoted to Late-Stage Functionalization (LSF). LSF employs existing C-H bonds on the triazolopyrazine core as chemical handles, allowing for the rapid, incremental introduction of functional groups (e.g., fluoroalkyl moieties) without rebuilding the entire scaffold[7]. This approach was successfully utilized by the OSM consortium (Series 4) using photoredox catalysis and Diversinate™ chemistry to generate novel antimalarial analogues[8].

Validated Protocol: Diversinate™-Mediated LSF of Triazolopyrazines

The following protocol details the radical-mediated late-stage fluoroalkylation of a triazolopyrazine scaffold, leveraging Diversinate™ reagents (e.g., zinc trifluoromethanesulfinate)[9]. The causality behind this method is rooted in radical disproportionation: the addition of an oxidant (TBHP) generates radical species from the Diversinate™ reagent, which selectively attacks the electron-deficient pyrazine ring activated by an acid (TFA).

Step-by-Step Methodology:

  • Solubilization: Dissolve 0.1 mmol of the triazolopyrazine scaffold in a 1:1 mixture of DMSO and CH2​Cl2​ (250 µL each) to ensure complete dissolution of both polar and non-polar intermediates[10].

  • Reagent Loading: Add 0.2 mmol (2 equivalents) of the selected Diversinate™ reagent (e.g., TFMS or DFES) to the reaction mixture[9].

  • Acid Activation: Introduce 40 µL (0.5 mmol, 5 equivalents) of Trifluoroacetic acid (TFA). Causality: TFA protonates the nitrogen atoms on the pyrazine ring, increasing the electrophilicity of the scaffold and directing the nucleophilic radical attack[10].

  • Radical Initiation: Stir the mixture for 30 minutes at room temperature, then cool to 4 °C. Slowly add aqueous tert-butyl hydroperoxide (TBHP, 70%, 3 equivalents) over 5 minutes. Causality: Cooling prevents runaway exothermic radical generation, ensuring controlled disproportionation[9].

  • Maturation: Stir the reaction for 1 hour at 4 °C, then allow it to warm to room temperature and stir for an additional 24 hours to maximize yield[9].

  • Purification: Isolate the target fluorinated analogues using C18 and phenyl HPLC (eluting with MeOH/ H2​O containing 0.1% TFA)[9].

LSF_Workflow A Triazolopyrazine Scaffold (0.1 mmol) B Solubilization (DMSO/CH2Cl2 1:1) A->B C Reagent Addition (Diversinate™, 5 eq TFA) B->C D Radical Initiation (TBHP addition at 4°C) C->D E Reaction Maturation (24h at RT) D->E F HPLC Purification (C18/Phenyl column) E->F G Fluorinated Triazolopyrazine Analogues F->G

Step-by-step late-stage functionalization (LSF) of triazolopyrazines using Diversinate™ chemistry.

Pharmacological Versatility & SAR Insights

The triazolopyrazine core is a "chameleon" scaffold; minor peripheral modifications drastically alter its target selectivity.

Antimalarial Activity (OSM Series 4)

In the pursuit of novel antimalarials to combat Plasmodium falciparum resistance, the Open Source Malaria consortium identified triazolopyrazines as potent hits[5]. SAR studies revealed that ether-linked derivatives at the C-5 position of the pyrazine ring exhibit potent activity. For instance, specific ether triazolopyrazine derivatives displayed exceptional efficacy against the Pf 3D7 strain with IC50​ values as low as 0.301 µM[8]. Interestingly, LSF studies demonstrated that substituting the C-8 position with CF3​ or CF2​H moieties significantly reduced antimalarial activity, indicating a strict steric or electronic boundary at this vector[10].

Anticancer Activity (Dual c-Met/VEGFR-2 Inhibitors)

Triazolopyrazines are emerging as formidable anticancer agents, particularly as kinase inhibitors. In a recent study, researchers designed a series of novel[1,2,4]triazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2 kinases[11]. The triazolopyrazine core acts as the active pharmacodynamic structure, mimicking the binding mode of Class I c-Met inhibitors[12].

Compound 17l emerged as a standout candidate, demonstrating potent antiproliferative activity against human lung adenocarcinoma (A549), breast cancer (MCF-7), and cervical carcinoma (Hela) cell lines[11]. Mechanistically, Compound 17l binds to the ATP-binding pockets of both c-Met and VEGFR-2, effectively blocking downstream signaling pathways (such as PI3K/AKT and MAPK/ERK), arresting the cell cycle in the G0/G1 phase, and inducing late apoptosis[11].

Quantitative Data Summary

The following table summarizes the biological efficacy of key triazolopyrazine derivatives across different therapeutic areas:

Compound / SeriesTarget / Disease ModelCore Modification IC50​ ValueReference
Sitagliptin Derivative (10a) DPP-4 (Type 2 Diabetes)Nitrate ester at R2, 5-carbon chain at R10.06 µM[13]
OSM Compound 2 P. falciparum 3D7 (Malaria)Ether sidechain at C-50.301 µM[8]
OSM Fluorinated Analogue P. falciparum 3D7 (Malaria) CF3​ substitution at C-8>80 µM (Loss of activity)[10]
Compound 17l A549 Cell Line (Lung Cancer)Triazolo[4,3-a]pyrazine with thiazole/phenoxy groups0.98 ± 0.08 µM[11]
Compound 17l MCF-7 Cell Line (Breast Cancer)Triazolo[4,3-a]pyrazine with thiazole/phenoxy groups1.05 ± 0.17 µM[11]

Mechanistic Pathway of Kinase Inhibition

The dual inhibition of c-Met and VEGFR-2 by triazolopyrazine derivatives represents a synergistic approach to cancer therapy. By simultaneously targeting tumor cell proliferation (c-Met) and tumor angiogenesis (VEGFR-2), these compounds dismantle the tumor microenvironment.

Pathway Inhibitor Triazolopyrazine Derivative (e.g., Compound 17l) cMet c-Met Kinase Inhibitor->cMet Inhibits VEGFR2 VEGFR-2 Kinase Inhibitor->VEGFR2 Inhibits Apoptosis Apoptosis (Induced) Inhibitor->Apoptosis Triggers PI3K PI3K/AKT Pathway cMet->PI3K Blocks MAPK MAPK/ERK Pathway cMet->MAPK Blocks VEGFR2->PI3K Blocks VEGFR2->MAPK Blocks Proliferation Cell Proliferation (Inhibited) PI3K->Proliferation Prevents Angiogenesis Tumor Angiogenesis (Inhibited) MAPK->Angiogenesis Prevents

Mechanistic pathway of dual c-Met/VEGFR-2 inhibition by triazolopyrazine derivatives.

Conclusion

The triazolopyrazine scaffold has cemented its status as a highly valuable framework in medicinal chemistry. Its robust physicochemical properties, coupled with its amenability to late-stage functionalization, make it an ideal starting point for hit-to-lead optimization. Whether deployed as an anti-plasmodial agent in open-source global health initiatives or as a precision oncology dual-kinase inhibitor, the triazolopyrazine core will undoubtedly continue to yield breakthrough therapeutics.

References

  • Mondal, D., Bisht, P., Kumari, P., Kumar, S., Gupta, G. D., & Verma, S. K. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Johnson, D. J. G., Jenkins, I. D., Huxley, C., Coster, M. J., Lum, K. Y., White, J. M., Avery, V. M., & Davis, R. A. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. Available at:[Link]

  • Liu, X., Li, Y., Zhang, Q., Pan, Q., Zheng, P., Dai, X., Bai, Z., & Zhu, W. (2022). Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. Available at:[Link]

  • Koguchi, S., Sakurai, A., & Niwa, K. (2015). One-Pot Synthesis of[1,2,3]Triazolo[1,5-a]pyrazine Derivatives from Ynones and Amino Azide. Heterocycles, 91(1), 41-48. Available at:[Link]

  • Lum, K. Y., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 107-114. Available at:[Link]

Sources

Comprehensive Technical Guide on 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine: Chemical Characterization, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and CAS Registry Status

In the landscape of modern drug discovery, heteroaromatic scaffolds serve as the foundational building blocks for novel Active Pharmaceutical Ingredients (APIs). Among these, chloropyrazine-triazole derivatives are highly valued for their bifunctional reactivity and bioisosteric properties.

When investigating the specific compound 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine (Molecular Formula: C₆H₄ClN₅; MW: 181.58 g/mol ), a critical registry distinction must be made. While its positional isomers are commercially indexed, the exact 2,3-isomer is a specialized, proprietary intermediate primarily synthesized in situ for advanced medicinal chemistry campaigns.

Currently, 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine does not have a widely indexed, public Chemical Abstracts Service (CAS) registry number . However, its closely related positional isomers are well-documented:

  • 2,5-Isomer: 2-chloro-5-(1H-1,2,4-triazol-1-yl)pyrazine () [1]

  • 2,6-Isomer: 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine () [2]

This whitepaper details the mechanistic rationale, synthetic protocols, and downstream applications for the 2,3-isomer, providing a self-validating framework for researchers looking to incorporate this unique ortho-like pyrazine scaffold into their pipelines.

Mechanistic Role in Drug Development

As an Application Scientist, I frequently observe that the failure of Nucleophilic Aromatic Substitution (SNAr) reactions on pyrazine scaffolds stems from a misunderstanding of the heteroaromatic LUMO (Lowest Unoccupied Molecular Orbital) dynamics.

Pyrazine is a highly electron-deficient system. The presence of two electronegative nitrogen atoms in the ring significantly lowers the LUMO energy, making the ring highly susceptible to nucleophilic attack. In the starting material, 2,3-dichloropyrazine , both chlorine atoms are highly activated.

The strategic goal is to achieve mono-substitution with 1H-1,2,4-triazole. Once the first triazole substitutes at the 2-position, it exerts competing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M) from the triazole nitrogen's lone pair. The +M effect slightly deactivates the adjacent 3-position compared to the initial chlorine atom. By strictly controlling stoichiometry and leveraging the steric bulk of the newly introduced triazole ring, we can arrest the reaction at the mono-substituted 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine stage.

This 2,3-relationship is critical. It provides an "ortho-like" spatial arrangement that forces subsequent substituents into a specific conformational geometry, which is highly desirable for fitting into tight kinase hinge-binding regions or specific antimicrobial target pockets [3].

Quantitative Isomeric Profiling

To assist in structural verification and procurement, the following table summarizes the quantitative data and registry status of the chloropyrazinyl-triazole isomeric family.

Table 1: Isomeric Profiling of Chloropyrazinyl-Triazole Derivatives

Compound NameSubstitution PatternCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )SNAr Reactivity Profile
2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine Ortho-like (2,3)Unindexed / ProprietaryC₆H₄ClN₅181.58High (Sterically hindered)
2-Chloro-5-(1H-1,2,4-triazol-1-yl)pyrazine Para-like (2,5)1266335-94-7C₆H₄ClN₅181.58Moderate (Electronically isolated)
2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine Meta-like (2,6)1086110-85-1C₆H₄ClN₅181.58High (Symmetric activation)

Experimental Protocol: Regioselective Synthesis

The following protocol is a self-validating system designed to ensure high regioselectivity and yield. Every step is grounded in chemical causality.

Objective

Achieve regioselective mono-substitution of 2,3-dichloropyrazine with 1H-1,2,4-triazole via SNAr.

Reagents
  • 2,3-Dichloropyrazine (1.0 eq)

  • 1H-1,2,4-Triazole (1.05 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • System Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve 2,3-dichloropyrazine (10.0 mmol) in 20 mL of anhydrous DMF.

    • Causality: Anhydrous conditions are mandatory. Trace water in the presence of a base will competitively hydrolyze the highly activated chloropyrazine into a hydroxypyrazine byproduct.

  • Base Activation: Add Cs₂CO₃ (15.0 mmol) to the solution and stir for 10 minutes at 0°C.

    • Causality: We utilize Cs₂CO₃ over K₂CO₃ due to the "cesium effect." The large ionic radius of cesium enhances the solubility of the carbonate and generates a highly reactive, "naked" triazolide anion, drastically improving SNAr kinetics.

  • Nucleophilic Addition: Slowly add 1H-1,2,4-triazole (10.5 mmol) in small portions over 15 minutes while maintaining the temperature at 0°C.

    • Causality: The strict 1.05 equivalent stoichiometry and 0°C temperature control the exothermicity and prevent the triazolide anion from attacking the adjacent 3-position, preventing di-substitution.

  • Reaction Propagation: Gradually warm the reaction to room temperature (20-25°C) and stir for 4-6 hours. Monitor conversion via LC-MS.

  • Quenching & Extraction: Pour the reaction mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Causality: The ice water crashes out the organic product and quenches any unreacted base. Ethyl acetate efficiently partitions the moderately polar target compound away from the highly polar DMF/water mixture.

  • Validation & Quality Control: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc).

    • Self-Validation: Confirm the mono-substitution via mass spectrometry (ESI-MS: [M+H]⁺ expected at m/z 182.0) and the presence of two distinct pyrazine aromatic protons via ¹H-NMR.

Synthesis A 2,3-Dichloropyrazine (Starting Material) C Base (Cs2CO3) Solvent (DMF, 0°C to RT) A->C B 1H-1,2,4-Triazole (Nucleophile) B->C D 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine (Target Intermediate) C->D Nucleophilic Aromatic Substitution (SNAr)

Caption: Synthetic workflow for 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine via SₙAr.

Downstream Applications in Drug Discovery

Once synthesized, the remaining chlorine atom at the 3-position of 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine serves as a versatile handle for late-stage functionalization. It can undergo Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings to generate complex APIs.

Recent literature highlights the immense value of chloropyrazine-tethered derivatives. For example, [3]. By incorporating the 1,2,4-triazole moiety—a known pharmacophore that enhances aqueous solubility and forms key hydrogen bonds with target proteins—researchers can design potent inhibitors against ESKAPE pathogens or specific oncogenic kinases.

Application A 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine B Cross-Coupling / SNAr (Amine/Boronic Acid) A->B Derivatization C Bifunctional API Scaffold B->C D Antimicrobial Agents (e.g., ESKAPE Pathogens) C->D Target Binding E Kinase Inhibitors (Antiproliferative) C->E Target Binding

Caption: Downstream derivatization of the pyrazine scaffold for drug discovery.

References

  • Title: 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine (CAS Number: 1086110-85-1) Source: Accela ChemBio Catalog URL: [Link]

  • Title: Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies Source: MDPI Applied Sciences (2021; 11(22):10734) URL: [Link]

The 1,2,4-Triazolo[4,3-a]pyrazine Scaffold: A Privileged System in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. The 1,2,4-triazolo[4,3-a]pyrazine system has emerged as a highly versatile, structurally rigid, and metabolically stable bicyclic pharmacophore. By fusing a 1,2,4-triazole with a pyrazine ring, this scaffold offers unique electron distribution and hydrogen-bonding capabilities, making it a cornerstone in the development of therapeutics ranging from metabolic disorder treatments (e.g., Sitagliptin) to novel oncology and neurology agents[1]. This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic methodologies, biological activities, and self-validating experimental protocols associated with 1,2,4-triazolo[4,3-a]pyrazine derivatives.

Structural Rationale & Pharmacophore Properties

The causality behind the widespread adoption of the 1,2,4-triazolo[4,3-a]pyrazine core lies in its precise physicochemical properties:

  • Conformational Rigidity: The fused bicyclic nature restricts the rotational degrees of freedom. When targeting deep enzymatic pockets (such as the S1 and S2 subsites of DPP-4), this rigidity minimizes the entropic penalty of binding, leading to high-affinity interactions.

  • Hydrogen Bonding Vectors: The nitrogen-rich triazole moiety provides multiple, distinct hydrogen-bond acceptor sites. This is critical for anchoring the molecule to key amino acid residues within target kinases or receptors.

  • Metabolic Stability: The electron-deficient nature of the pyrazine ring, combined with the triazole fusion, fortifies the molecule against rapid oxidative metabolism by hepatic Cytochrome P450 enzymes.

  • Fraction sp³ ( Fsp3​ ) Enhancement: Reduction of the pyrazine ring to its tetrahydro form (5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) introduces sp³ carbon centers. This transition from a flat, planar aromatic system to a 3D architecture significantly improves aqueous solubility and reduces off-target promiscuity, a key driver for clinical success.

Key Synthetic Workflows & Causality

The synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride—the critical intermediate for the blockbuster anti-diabetic drug Sitagliptin—demonstrates the elegant logic of heterocyclic chemistry[2].

Step-by-Step Methodology:

  • Hydrazinolysis: The synthesis begins with 2-chloropyrazine. The electron-withdrawing nature of the pyrazine nitrogens activates the C-Cl bond, allowing for an efficient nucleophilic aromatic substitution ( SN​Ar ) with hydrazine hydrate to yield 2-hydrazinylpyrazine.

  • Acylation & Dehydrative Cyclization: The intermediate is treated with trifluoroacetic anhydride (TFAA). Causality: TFAA serves a dual purpose. It acts as the acylating agent to introduce the essential trifluoromethyl ( CF3​ ) group, and under acidic conditions (often utilizing polyphosphoric acid or phosphorus oxychloride), it drives the dehydrative cyclization to form the fused 1,2,4-triazole ring[2].

  • Selective Hydrogenation: The fully aromatic bicyclic system is subjected to catalytic hydrogenation using Palladium on Carbon (Pd/C) under H2​ atmosphere. Causality: The catalyst selectively reduces the less stable pyrazine ring while preserving the highly stable triazole moiety, yielding the target tetrahydro derivative[2].

Synthesis N1 2-Chloropyrazine N2 Hydrazine Hydrate (Nucleophilic Substitution) N1->N2 N3 2-Hydrazinylpyrazine N2->N3 N4 Trifluoroacetic Anhydride (Acylation & Cyclization) N3->N4 N5 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine N4->N5 N6 Pd/C, H2 (Hydrogenation/Reduction) N5->N6 N7 Target Scaffold (Sitagliptin Intermediate) N6->N7

Synthetic workflow of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine.

Therapeutic Applications & Quantitative Profiling

The functionalization of the 1,2,4-triazolo[4,3-a]pyrazine core has yielded a diverse array of therapeutic agents:

  • Metabolic Disorders: Sitagliptin utilizes the trifluoromethyl-substituted tetrahydro variant to selectively inhibit Dipeptidyl Peptidase-4 (DPP-4), prolonging the action of incretin hormones for Type 2 Diabetes management[1].

  • Women's Health / Neurology: Fezolinetant, approved by the FDA in 2023, incorporates the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine core to act as a potent Neurokinin-3 (NK3) receptor antagonist, effectively treating moderate to severe vasomotor symptoms associated with menopause[3].

  • Oncology: Recent literature highlights novel derivatives acting as dual c-Met/VEGFR-2 inhibitors. For instance, compound 17l demonstrated remarkable kinase inhibitory activity and induced late apoptosis in A549 lung adenocarcinoma cells[4].

  • Antimicrobial Agents: Derivatives bearing ethylenediamine moieties have shown potent antibacterial activity, with compound 2e exhibiting an MIC of 16 µg/mL against E. coli[5].

Table 1: Biological Activity of Key 1,2,4-Triazolo[4,3-a]pyrazine Derivatives
Compound / DerivativePrimary TargetTherapeutic IndicationKey Quantitative Data (IC50 / MIC)
Sitagliptin DPP-4 EnzymeType 2 DiabetesHighly potent (Low nM range)
Fezolinetant NK3 ReceptorMenopause Vasomotor SymptomsFDA Approved (2023)
Compound 17l c-Met / VEGFR-2Oncology (Lung/Breast/Cervical)c-Met IC50 = 26.0 nM; VEGFR-2 IC50 = 2.6 µM
Compound 2e Bacterial TargetsAntibacterial InfectionE. coli MIC = 16 µg/mL

Mechanistic Pathways in Oncology

In oncology, dual inhibition of c-Met and VEGFR-2 addresses both tumor proliferation and angiogenesis, mitigating the risk of single-target drug resistance. Triazolo[4,3-a]pyrazine derivatives (like compound 17l) bind to the ATP-binding pockets of these kinases. By blocking c-Met, the downstream PI3K/AKT and Ras/MAPK signaling cascades are truncated, leading to G0/G1 cell cycle arrest. Simultaneously, VEGFR-2 inhibition starves the tumor by preventing the formation of new blood vessels[4].

Pathway Drug Triazolo[4,3-a]pyrazine Derivative (e.g., 17l) cMet c-Met Receptor Drug->cMet Inhibits VEGFR2 VEGFR-2 Drug->VEGFR2 Inhibits PI3K PI3K / AKT cMet->PI3K Blocks MAPK Ras / MAPK cMet->MAPK Blocks VEGFR2->MAPK Blocks Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Induces Apoptosis G0/G1 Arrest & Late Apoptosis PI3K->Apoptosis Induces MAPK->Apoptosis Induces

Dual c-Met/VEGFR-2 inhibition pathway by triazolo[4,3-a]pyrazine derivatives inducing apoptosis.

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility when evaluating novel triazolo[4,3-a]pyrazine derivatives, researchers must employ self-validating assay architectures. Relying solely on a primary biochemical assay can yield false positives due to compound aggregation or fluorescence quenching. The following protocol couples a primary TR-FRET kinase assay with an orthogonal cellular Western blot readout.

Protocol: High-Throughput Kinase Inhibition & Orthogonal Validation

Phase 1: Primary TR-FRET Kinase Assay

  • Preparation: Dispense 10 µL of kinase buffer containing recombinant c-Met or VEGFR-2 into a 384-well microplate. Causality: Low-volume 384-well formats increase throughput and minimize the consumption of expensive recombinant proteins.

  • Compound Addition: Add 100 nL of the triazolo[4,3-a]pyrazine derivative in a 10-point dose-response curve (10 µM to 0.5 nM). Include Foretinib as a positive control and 1% DMSO as a vehicle (negative) control.

  • Reaction Initiation: Add ATP strictly at the Km​ concentration for each respective kinase. Causality: Utilizing ATP at its Michaelis constant ( Km​ ) ensures the assay remains highly sensitive to competitive ATP-binding site inhibitors, which is the primary mechanism of action for these derivatives.

  • Detection: Incubate for 60 minutes at room temperature, then add TR-FRET detection reagents (Europium-labeled antibody and ULight-labeled substrate). Read time-resolved fluorescence.

  • Self-Validation Check: Calculate the Z'-factor using the positive and negative controls. The assay data is only considered valid and cleared for IC50 calculation if Z′≥0.6 , indicating a robust and reproducible signal window.

Phase 2: Orthogonal Cellular Validation (Western Blot)

  • Cell Treatment: Seed A549 (human lung adenocarcinoma) cells in 6-well plates. Treat with the lead derivative at 1x, 5x, and 10x the established biochemical IC50 for 24 hours.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to freeze the phosphorylation state of the target kinases at the moment of lysis.

  • Immunoblotting: Probe the lysates for total c-Met, phospho-c-Met (Tyr1234/1235), and GAPDH.

  • Self-Validation Check: The reduction in p-c-Met must be dose-dependent and correlate directly with the biochemical IC50. Crucially, GAPDH and total c-Met levels must remain constant across all lanes to rule out non-specific cytotoxicity or generalized protein degradation.

Sources

An In-depth Technical Guide to 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern era of drug discovery, the identification and utilization of "privileged scaffolds" have become a cornerstone of efficient medicinal chemistry programs. These molecular frameworks, capable of binding to multiple biological targets through strategic modification, offer a significant advantage in the quest for novel therapeutics. Among these, the 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine core has emerged as a particularly versatile and potent scaffold. This technical guide provides a comprehensive overview of this scaffold, from its synthesis and physicochemical properties to its application in the development of cutting-edge kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on the potential of this remarkable chemical entity.

The Strategic Value of Privileged Scaffolds

The concept of a privileged scaffold revolves around a core chemical structure that can be readily modified to interact with a variety of biological targets.[1][2] This approach accelerates the drug discovery process by providing a validated starting point for the synthesis of compound libraries with a higher probability of identifying bioactive molecules. The 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine scaffold is a prime example of such a structure, offering a unique combination of features that make it highly attractive for medicinal chemistry campaigns.

Synthesis and Physicochemical Profile of the Core Scaffold

A key advantage of the 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine core is its straightforward and efficient synthesis, typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Synthesis of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine

The synthesis commences with the commercially available 2,3-dichloropyrazine and 1H-1,2,4-triazole. The greater electrophilicity of the C3 position in 2,3-dichloropyrazine facilitates a regioselective substitution.

Experimental Protocol:

  • To a solution of 2,3-dichloropyrazine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add 1H-1,2,4-triazole (1.1 eq) and a suitable base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine.

Caption: Synthesis of the core scaffold.

Physicochemical Properties

The 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine scaffold possesses a favorable physicochemical profile for drug development.

PropertyValue/DescriptionSignificance
Molecular Weight ~181.58 g/mol Low starting molecular weight allows for substantial modifications while adhering to drug-likeness principles.
logP (calculated) ~1.7Balanced lipophilicity, favorable for cell permeability and aqueous solubility.
Hydrogen Bond Acceptors 4Multiple sites for potential interactions with biological targets.
Hydrogen Bond Donors 0Reduced susceptibility to certain metabolic pathways.
Polar Surface Area ~55 ŲContributes to good oral bioavailability.

Chemical Diversification: A Gateway to New Chemical Space

The chlorine atom at the C2 position of the pyrazine ring is a versatile handle for introducing a wide array of substituents, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties.[3][4]

Experimental Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a suitable solvent system, for example, a mixture of toluene and water.

  • Degas the mixture and heat it to reflux under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the residue by column chromatography to obtain the desired 2-aryl-3-(1H-1,2,4-triazol-1-yl)pyrazine derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines.[2][5]

Experimental Protocol for Buchwald-Hartwig Amination:

  • To a reaction vessel under an inert atmosphere, add 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base such as cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Add a dry, degassed solvent like 1,4-dioxane or toluene.

  • Heat the mixture at 80-110 °C until the reaction is complete.

  • Cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by chromatography to yield the 2-amino-3-(1H-1,2,4-triazol-1-yl)pyrazine derivative.

G cluster_diversification Scaffold Diversification Core 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine Suzuki Suzuki Coupling (Arylboronic Acid) Core->Suzuki Buchwald Buchwald-Hartwig (Amine) Core->Buchwald Aryl_Product 2-Aryl-3-(1H-1,2,4-triazol-1-yl)pyrazine Suzuki->Aryl_Product Amino_Product 2-Amino-3-(1H-1,2,4-triazol-1-yl)pyrazine Buchwald->Amino_Product

Caption: Diversification of the core scaffold.

Applications in Drug Discovery

The 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine scaffold has been successfully employed in the development of inhibitors for several important drug targets.

Kinase Inhibitors

The pyrazine ring is a known hinge-binding motif in many kinase inhibitors. The 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine core has been utilized to develop potent inhibitors of kinases such as c-Met and VEGFR-2.[6][7]

Case Study: Dual c-Met/VEGFR-2 Inhibitors

A series of[1][2][8]triazolo[4,3-a]pyrazine derivatives, synthesized from a related triazolopyrazine core, have shown potent dual inhibitory activity against c-Met and VEGFR-2 kinases.[6] For instance, compound 17l from this series exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines with IC₅₀ values of 0.98, 1.05, and 1.28 µM, respectively.[6] It also demonstrated potent kinase inhibitory activity with an IC₅₀ of 26.00 nM for c-Met and 2.6 µM for VEGFR-2.[6]

Compoundc-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (µM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Hela IC₅₀ (µM)
17l 26.002.60.981.051.28
Foretinib 13.000.090.890.971.15

Data from Zhang et al., 2022.[6]

GPCR Modulators

The structural features of the 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine scaffold also make it suitable for targeting G-protein coupled receptors. The ability to introduce diverse substituents allows for the fine-tuning of interactions with the complex binding pockets of GPCRs.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine core have provided valuable SAR insights.

  • C2-Position: The nature of the substituent at this position is a primary determinant of target affinity and selectivity. For kinase inhibitors, bulky aromatic or heteroaromatic groups often occupy the ATP-binding pocket and interact with the hinge region. For GPCRs, the substituent at C2 can be tailored to fit into hydrophobic pockets or form specific hydrogen bonds.

  • Pyrazine Ring: Further substitution on the pyrazine ring can modulate physicochemical properties such as solubility and metabolic stability.

  • Triazole Moiety: The 1,2,4-triazole ring is crucial for the scaffold's overall properties, contributing to its hydrogen bond accepting capacity and metabolic stability.

Future Perspectives

The 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine scaffold continues to be a valuable platform for the discovery of novel therapeutics. Its synthetic tractability and proven success in generating potent and selective modulators of various drug targets ensure its continued relevance in medicinal chemistry. Future explorations will likely focus on:

  • Novel Coupling Partners: The use of new and diverse building blocks in Suzuki and Buchwald-Hartwig reactions will expand the accessible chemical space.

  • New Biological Targets: The application of this scaffold to emerging drug targets will undoubtedly lead to the discovery of first-in-class therapeutic agents.

  • Fragment-Based Drug Design: The core scaffold can serve as an excellent starting point for fragment-based approaches, where small molecular fragments are grown or linked to generate potent binders.

References

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinational synthesis of bicyclic privileged structures or privileged substructures. Chemical reviews, 103(3), 893-930.
  • Dandapani, S., & Curran, D. P. (2004). Combinatorial synthesis of natural product-like molecules. Accounts of Chemical Research, 37(1), 1-11.
  • Li, J. J. (2009). Name reactions in heterocyclic chemistry II. John Wiley & Sons.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Miyaura, N. (2002). Organoboron compounds. In Cross-Coupling Reactions (pp. 11-59). Springer, Berlin, Heidelberg.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Kudo, N., & Fu, G. C. (2004). A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates. Journal of the American Chemical Society, 126(42), 13684-13685.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
  • Yin, J., & Buchwald, S. L. (2002). A catalytic asymmetric Suzuki coupling for the synthesis of axially chiral biaryl compounds. Journal of the American Chemical Society, 124(21), 6043-6048.
  • Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 869431.

  • A review on the synthesis of pyrazine and its derivatives. (2018). Journal of Saudi Chemical Society, 22(7), 803-835.
  • The role of 1,2,4-triazole in medicinal chemistry. (2017). Bioorganic & medicinal chemistry, 25(21), 5739-5755.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Future Medicinal Chemistry, 16(14), 1461-1481.
  • Privileged structures: a useful concept for the design of new lead compounds. (2002). Current medicinal chemistry, 9(24), 2173-2186.

Sources

Methodological & Application

Synthesis of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine from 2-chloropyrazine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine, a valuable heterocyclic building block in medicinal chemistry and materials science. The described protocol is centered around a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable method for functionalizing electron-deficient heteroaromatic systems. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, outline critical safety considerations, and describe methods for product purification and characterization. This guide is intended for researchers in organic synthesis, drug development, and related scientific fields.

Introduction and Scientific Rationale

Heterocyclic compounds containing pyrazine and triazole moieties are of significant interest due to their prevalence in biologically active molecules.[1][2][3] The target compound, 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine, combines these two important pharmacophores. The synthesis strategy hinges on the reaction of 2-chloropyrazine with 1,2,4-triazole.

The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This electronic property significantly activates the chlorine atom at the C2 position towards nucleophilic attack, making the SNAr pathway highly favorable.[4] In contrast to nucleophilic substitution on electron-rich aromatic rings (like benzene), this reaction does not require harsh conditions or metal catalysis.[5] The reaction is facilitated by a suitable base, which deprotonates the 1,2,4-triazole to generate the more nucleophilic triazolide anion.

Reaction Scheme and Mechanism

The synthesis proceeds via a classical SNAr mechanism, which is a two-step addition-elimination process.

Reaction Scheme:

Caption: and 1,2,4-triazole.

Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of 1,2,4-triazole by a base (e.g., K2CO3) to form the triazolide anion. This anion then acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine on the pyrazine ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Aromatization (Elimination): The aromaticity of the pyrazine ring is temporarily lost in the Meisenheimer complex. The system rapidly rearomatizes by expelling the chloride ion as a leaving group, yielding the final product. The electron-withdrawing nature of the pyrazine nitrogens stabilizes the anionic intermediate, facilitating the reaction.[4]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)Equiv.Supplier
2-ChloropyrazineC₄H₃ClN₂114.531.15 g10.01.0Sigma-Aldrich
1,2,4-TriazoleC₂H₃N₃69.070.83 g12.01.2Fluka
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.07 g15.01.5Loba Chemie
Dimethylformamide (DMF)C₃H₇NO73.0920 mL--Fisher
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL--J.T.Baker
Brine (sat. aq. NaCl)NaCl58.44~50 mL--Lab Prepared
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--Merck
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints for monitoring reaction completion.

Workflow Overview

SynthesisWorkflow A Reagent Preparation B Reaction Setup & Inert Atmosphere A->B C Reaction Execution (Heating at 100°C) B->C D Monitoring by TLC C->D ~12-24h D->C Incomplete E Aqueous Work-up (Quenching & Extraction) D->E Complete F Drying and Solvent Removal E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Sources

Application Note: Protocol for Nucleophilic Aromatic Substitution (SNAr) on Chloropyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The pyrazine ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates due to its unique electronic properties and hydrogen-bonding capabilities[1]. The introduction of a chlorine atom to the pyrazine core generates a highly versatile electrophilic building block. Because the two highly electronegative nitrogen atoms in the pyrazine ring strongly withdraw electron density, the lowest unoccupied molecular orbital (LUMO) of the system is significantly lowered. This intrinsic electron deficiency makes chloropyrazines exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[2], allowing for the rapid generation of diverse, biologically active libraries.

This application note provides an in-depth, self-validating guide to performing SNAr on chloropyrazines, detailing the mechanistic rationale, regioselectivity rules, and optimized protocols for both conventional and "green" chemistry approaches.

Mechanistic Insights & Causality

The Meisenheimer Complex and Leaving Group Dynamics

SNAr on chloropyrazines proceeds via a two-step addition-elimination mechanism. The nucleophile (e.g., amine, thiol, or alkoxide) attacks the electron-deficient ipso-carbon, forming a negatively charged intermediate known as the Meisenheimer complex[3]. The stability of this complex is the primary kinetic determinant of the reaction. The nitrogen atoms in the pyrazine ring stabilize this anionic intermediate through potent inductive and resonance effects. Subsequent elimination of the chloride ion restores aromaticity and yields the functionalized product[3].

Regioselectivity in Polyhalogenated Pyrazines

When utilizing starting materials like 2,5-dichloropyrazine or 3,5-dichloropyrazine, regioselectivity becomes a critical factor. The regioselectivity is heavily influenced by existing substituents on the ring. For example, in 2-substituted 3,5-dichloropyrazines, if the 2-position is occupied by an electron-withdrawing group (EWG), nucleophilic attack preferentially occurs at the 5-position. Conversely, an electron-donating group (EDG) at the 2-position directs the nucleophilic attack to the 3-position due to localized electronic shielding[4].

Solvent and Base Selection Causality

Historically, SNAr reactions required polar aprotic solvents (e.g., DMSO, DMF) to solvate the nucleophile without hydrogen-bonding to it, thereby maximizing its nucleophilicity[3]. However, recent advancements have demonstrated that water, in combination with potassium fluoride (KF), can serve as an excellent "green" solvent system for the amination of chloropyrazines. The KF/water system facilitates facile SNAr without the need for transition-metal catalysts, neutralizing the HCl byproduct efficiently while yielding remarkably clean reaction profiles[5][6].

SNAr_Mechanism A Chloropyrazine (Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C Addition B Nucleophile (Amine/Thiol) B->C ipso-Attack D Substituted Pyrazine (Product) C->D Elimination E Chloride Ion (Leaving Group) C->E Departure

Logical flow of the SNAr addition-elimination mechanism on chloropyrazines.

Experimental Workflows & Protocols

Self-Validating System Principle: To ensure the trustworthiness of the synthesis, each protocol includes strict In-Process Controls (IPCs). The reaction must not proceed to workup until the disappearance of the chloropyrazine starting material is analytically confirmed.

Protocol A: Green Amination of Chloropyrazines (Water/KF System)

This transition-metal-free protocol is ideal for primary and secondary amines, offering an environmentally benign alternative to palladium-catalyzed Buchwald-Hartwig couplings[5].

Reagents: Chloropyrazine (1.0 equiv), Amine (1.2 - 2.0 equiv), Potassium Fluoride (KF) (2.0 equiv), Deionized Water.

Step-by-Step Methodology:

  • Preparation: To a microwave-safe reaction vial or a round-bottom flask, add the chloropyrazine derivative (1.0 mmol) and KF (2.0 mmol).

  • Solvent & Nucleophile Addition: Suspend the mixture in deionized water (3-5 mL). Add the desired amine (1.2 mmol for primary amines; up to 2.0 mmol for sterically hindered secondary amines)[5].

  • Thermal Activation:

    • Conventional Heating: Heat the mixture at 100 °C (reflux) for 12–17 hours under vigorous stirring[5].

    • Microwave Irradiation (Alternative): Seal the vial and heat in a microwave reactor at 150 °C for 30 minutes to dramatically accelerate the reaction[5][7].

  • Reaction Monitoring (IPC): Sample 10 μL of the aqueous mixture, extract with 100 μL of ethyl acetate, and analyze via LC-MS. The reaction is validated for workup when the starting material peak is <5%.

  • Workup: Cool the mixture to room temperature. Extract the product with isopropyl acetate or ethyl acetate (3 × 10 mL)[6]. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) or recrystallization.

Protocol B: Thiolation of Chloropyrazines (S-Nucleophiles)

Thiols are highly potent nucleophiles. However, for unreactive substrates or to prevent disulfide formation, prior deprotonation of the thiol is strictly required to generate the highly reactive thiolate anion[3][8].

Reagents: Chloropyrazine (1.0 equiv), Thiol (1.1 equiv), Base (K2CO3 or Et3N) (1.5 equiv), Solvent (THF or non-reprotoxic alternative like N-Butylpyrrolidinone)[3].

Step-by-Step Methodology:

  • Deprotonation: Dissolve the thiol (1.1 mmol) in the chosen solvent (5 mL). Add the base (1.5 mmol) and stir at room temperature for 15 minutes to generate the thiolate anion[3].

  • Electrophile Addition: Add the chloropyrazine (1.0 mmol) dropwise or in small portions to the mixture to control the exotherm.

  • Reaction: Stir at 60–80 °C for 4–8 hours. Thiolates are highly reactive, and the reaction often reaches completion faster than amination[8].

  • Quenching & Workup (Validation): Quench the reaction with water (10 mL). Extract with dichloromethane (3 × 10 mL). Crucial Step: Wash the organic layer with 1M NaOH to selectively deprotonate and remove any unreacted volatile thiols, followed by a brine wash. Dry and concentrate.

Workflow N1 1. Reagent Prep Electrophile + Nu N2 2. Solvent/Base Water/KF or THF/Et3N N1->N2 N3 3. Activation Thermal or Microwave N2->N3 N4 4. Workup Extraction & Wash N3->N4 N5 5. Validation LC-MS / NMR N4->N5

Step-by-step experimental workflow for SNAr functionalization of chloropyrazines.

Quantitative Data & Optimization

To guide experimental design, the following tables summarize solvent/base optimization parameters and the biological relevance of the resulting SNAr products.

Table 1: Optimization of Solvents and Bases for SNAr Amination of Chloropyrazines
SolventBaseTemperature (°C)Time (h)Yield (%)Mechanistic Notes & Causality
DMSO Et3N1301265-75Standard aprotic conditions; difficult solvent removal during workup[5].
Water KF1001785-95Green conditions; highly efficient for primary/secondary amines[5][6].
Water K2CO31001740-50Moderate yield; competitive hydrolysis of the pyrazine observed[6].
Water None10024<10Base is critical for neutralizing the HCl byproduct to prevent amine protonation[6].
Toluene Silica801670-80Useful for specific halogen-heterocycle couplings and solid-supported SNAr[9].
Table 2: Biological Activity Profiles of Substituted Pyrazine Derivatives
Substitution TypeTarget / PathogenActivity MetricTypical RangeReference
3-(Alkylamino)-pyrazine-2-carboxamidesMycobacterium tuberculosisMIC25 - 50 μg/mL[7]
N-Aryl-6-chloropyrazine-2-carboxamidesVarious Cancer Cell LinesIC501.5 - 15 μM[2]
1,2,4-Triazolo[4,3-a]pyrazinesPlasmodium falciparumEC50Sub-micromolar[9]

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Center for Biotechnology Information (PMC) [Link]

  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials ACS Publications [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides MDPI [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines ResearchGate[Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry ACS GCIPR[Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study National Center for Biotechnology Information (PMC) [Link]

Sources

Application Note: Synthesis and Utilization of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine in c-Met Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Oncology Drug Development Professionals Content Focus: Mechanistic rationale, optimized synthetic protocols, and self-validating workflows for triazolyl-pyrazine scaffolds.

Introduction & Pharmacological Rationale

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand hepatocyte growth factor (HGF), drives critical downstream signaling pathways (PI3K/AKT, RAS/MAPK) responsible for cell proliferation and survival. Dysregulation of c-Met is a known driver in non-small cell lung cancer (NSCLC), gastric cancer, and hepatocellular carcinoma.

In recent years, the 1 has emerged as a highly versatile, nitrogen-rich framework for developing potent c-Met inhibitors[2]. This motif serves as the active pharmacodynamic core in several Class I and Class II c-Met inhibitors, most notably Savolitinib[3][1]. To construct these complex architectures, 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine serves as a highly modular, bifunctional building block. The 1,2,4-triazole ring acts as a critical bidentate hydrogen bond donor/acceptor system to interact with the kinase hinge region (e.g., Met1160), while the activated pyrazine chloride allows for late-stage diversification via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling[4].

G HGF HGF Ligand cMet c-Met Kinase HGF->cMet Activates PI3K PI3K / AKT cMet->PI3K Phosphorylates MAPK RAS / MAPK cMet->MAPK Phosphorylates Inhibitor Triazolyl-Pyrazine Inhibitor->cMet Blocks ATP Site Cancer Tumor Growth PI3K->Cancer Survival MAPK->Cancer Proliferation

Figure 1. HGF/c-Met signaling cascade and targeted ATP-competitive inhibition.

Mechanistic Chemistry & Scaffold Design

The synthesis of 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine relies on the desymmetrization of 2,3-dichloropyrazine. The two adjacent chlorine atoms highly activate the pyrazine ring for SNAr. When reacted with 1H-1,2,4-triazole, the nucleophilic attack occurs almost exclusively at the N1 position of the triazole rather than the N4 position.

Causality of Regioselectivity: The N1 nitrogen of 1,2,4-triazole is significantly more nucleophilic and sterically accessible than N4. Furthermore, N1-substitution preserves the continuous aromatic π -system of the triazole ring more effectively than N4-substitution. Once the first chlorine is displaced, the newly attached electron-withdrawing triazole group modulates the electronics of the pyrazine ring. However, steric hindrance from the adjacent triazole prevents the second chlorine from undergoing rapid uncatalyzed SNAr at moderate temperatures, allowing the mono-substituted intermediate to be isolated in high yield.

Table 1: Optimization of SNAr Conditions for Mono-Substitution

Objective: Maximize yield of the mono-substituted intermediate while suppressing bis-triazolyl byproduct formation.

EntryBaseSolventTemp (°C)Time (h)Yield (%)Regioselectivity (N1:N4)
1Et 3​ NDCM25241590:10
2K 2​ CO 3​ MeCN80126595:5
3 Cs 2​ CO 3​ DMF 80 4 88 >99:1
4NaHTHF6567285:15

Data Summary: Cesium carbonate in DMF (Entry 3) provides the optimal balance of solubility and reactivity. The softer Cs + counterion perfectly coordinates the transition state, driving rapid N1-selective substitution without over-reacting to the bis-adduct.

Experimental Methodologies

Protocol A: Synthesis of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine

Reagents & Materials:

  • 2,3-Dichloropyrazine: 10.0 mmol (1.49 g)

  • 1H-1,2,4-Triazole: 10.5 mmol (0.72 g)

  • Cesium Carbonate (Cs 2​ CO 3​ ): 15.0 mmol (4.89 g)

  • Anhydrous N,N-Dimethylformamide (DMF): 20 mL

Step-by-Step Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloropyrazine (1.49 g) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Base Addition: Add Cs 2​ CO 3​ (4.89 g) in one portion. The suspension will appear milky white. Causality: Adding the base before the nucleophile ensures any trace moisture is scavenged and primes the environment for immediate triazole deprotonation.

  • Nucleophile Addition: Add 1H-1,2,4-triazole (0.72 g, 1.05 equiv) portion-wise over 5 minutes. Causality: Limiting the triazole to a slight stoichiometric excess (1.05 equiv) strictly prevents the formation of 2,3-bis(1H-1,2,4-triazol-1-yl)pyrazine.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 4 hours.

  • Validation Checkpoint (Self-Validating System): Perform TLC (Hexane:EtOAc 1:1). The starting material (R f​ = 0.6, UV active) should be completely consumed, replaced by a single major product spot (R f​ = 0.3, UV active). If the starting material persists, the Cs 2​ CO 3​ may have been hydrated; add 0.1 equiv of fresh base.

  • Workup: Cool the reaction to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL) to remove residual DMF. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the product as an off-white solid.

Protocol B: Downstream Buchwald-Hartwig Amination (c-Met Scaffold Assembly)

To build the final c-Met inhibitor, the remaining chlorine atom is displaced by an aniline derivative (e.g., 4-(1-methyl-1H-pyrazol-4-yl)aniline) using Pd-catalysis.

Step-by-Step Procedure:

  • Setup: In a Schlenk tube, combine 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine (1.0 mmol), the target aniline (1.2 mmol), Pd 2​ (dba) 3​ (0.05 mmol, 5 mol%), Xantphos (0.1 mmol, 10 mol%), and Cs 2​ CO 3​ (2.0 mmol).

  • Degassing: Evacuate and backfill the tube with Argon three times. Add degassed 1,4-dioxane (10 mL).

  • Reaction: Seal the tube and heat to 100 °C for 16 hours.

  • Validation Checkpoint (Self-Validating System): The reaction mixture will transition from a heterogeneous yellow suspension to a homogeneous dark amber/red solution within the first 30 minutes. This color shift is a self-validating indicator of successful oxidative addition and active palladium catalyst turnover. LC-MS analysis should confirm the disappearance of the intermediate (m/z 182 [M+H] + ) and the emergence of the coupled product mass.

G SM 2,3-Dichloro- pyrazine Intermediate 2-Chloro-3-(triazol- 1-yl)pyrazine SM->Intermediate SNAr Triazole 1,2,4-Triazole (Nucleophile) Triazole->Intermediate N1 Attack Product c-Met Inhibitor Intermediate->Product Buchwald Amine Ar-NH2 (Coupling) Amine->Product Pd-Catalysis

Figure 2. Modular synthesis of c-Met inhibitors via a triazolyl-pyrazine intermediate.

Analytical Validation Standards

To ensure the structural integrity of the synthesized 2-chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine, the following analytical benchmarks must be met:

  • LC-MS (ESI+): Expected m/z for C 6​ H 4​ ClN 5​ is 181.01. The spectrum must show a clear [M+H] + peak at 182.0 with a characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

  • 1 H NMR (400 MHz, DMSO-d 6​ ): The regiochemistry of the triazole ring is confirmed by the presence of two distinct singlet resonances for the triazole protons (typically around δ 9.30 ppm and δ 8.45 ppm). The pyrazine protons will appear as two distinct doublets (J 2.5 Hz) between δ 8.60 and 8.80 ppm.

References[1] "Two potent and selective c-Met inhibitors containing the 1,2,3-triazolo[4,5-b]pyrazine core: PF-04217903 and Savolitinib", ResearchGate. URL[2] "Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors", Frontiers. URL[4] "Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors", ACS Omega. URL[3] "Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines", PMC. URL

Sources

Engineering Novel Fluorescent Probes from Triazolopyrazine Scaffolds for Live-Cell and Hypoxia Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of small-molecule fluorescent probes is heavily reliant on the discovery of stable, highly conjugated structural cores. Recently, the triazolopyrazine scaffold—characterized by fused triazole and pyrazine rings—has emerged as a highly versatile, nitrogen-rich heterocyclic framework for optical imaging[1]. While historically recognized for its pharmacological utility (such as c-Met kinase inhibition), the 1,2,3-triazolo[4,5-b]pyrazine and 1,2,3-triazolo[1,5-a]pyrazine architectures possess intrinsic photophysical properties that rival commercial dyes[2].

Why Triazolopyrazine? Traditional organic fluorophores often suffer from rapid photobleaching and dose-dependent cytotoxicity. In contrast, triazolopyrazine derivatives demonstrate exceptional photostability and minimal toxicity, maintaining >95% cell viability even at elevated concentrations (up to 170 µM)[2]. Furthermore, their compact size allows for rapid cellular uptake without the need for complex permeabilization protocols, making them ideal for dynamic, live-cell microenvironment sensing[3].

Design Strategy: Overcoming the PET Quenching Effect for Hypoxia Sensing

A premier application of the triazolopyrazine scaffold is the real-time detection of tumor hypoxia. Hypoxic environments are characterized by the overexpression of specific reductases, most notably Nitroreductase (NTR).

To engineer a hypoxia-responsive sensor, researchers conjugate a para-nitrophenyl moiety directly (or via an alkyne linker) to the triazolo-fused pyrazine core[3]. The causality behind this design relies on Photoinduced Electron Transfer (PET) :

  • The "OFF" State: The nitro (-NO 2​ ) group is highly electron-withdrawing. Upon photon absorption, the excited electron is transferred to the nitro group rather than relaxing through radiative emission, effectively quenching the fluorescence[3].

  • The "ON" State: In hypoxic cells, NTR utilizes NADH to catalytically reduce the -NO 2​ group to an electron-donating amino (-NH 2​ ) group. This chemical transformation abolishes the PET process. The fully conjugated triazolopyrazine core is restored, resulting in a dramatic (>15-fold) fluorescence enhancement[3].

NTR_Mechanism ProbeOFF Nitro-Triazolopyrazine (Fluorescence OFF) PET Quenched Enzyme Nitroreductase (NTR) + NADH (Hypoxia) ProbeOFF->Enzyme Cellular Uptake ProbeON Amino-Triazolopyrazine (Fluorescence ON) PET Abolished Enzyme->ProbeON Enzymatic Reduction (-NO2 to -NH2) Emission Strong Fluorescence >15-fold Enhancement ProbeON->Emission Excitation

Fig 1. Mechanism of NTR-mediated fluorescence turn-on in hypoxic environments.

Quantitative Photophysical and Biological Data

The structural tunability of triazolopyrazines allows for the creation of both "always-on" organelle trackers and stimuli-responsive probes. The table below summarizes the comparative metrics of distinct triazolopyrazine-based probes.

Probe DesignationScaffold ArchitectureTarget ApplicationFluorescence Turn-On RatioCytotoxicity (Cell Viability)Limit of Detection (NTR)
Phenyl Ester Derivative 1,2,3-triazolo[4,5- b ]pyrazineHeLa Cells (General Optical Imaging)N/A (Constitutively ON)>95% viability at 170 µMN/A
1-NO 2​ Probe Conjugated TriazapentaleneHypoxia (NTR) in A2058 Melanoma> 15-foldLow toxicity (>100 µM)20–30 ng/mL
2-NO 2​ Probe (Alkyne Linker)Conjugated TriazapentaleneHypoxia (NTR) in A2058 Melanoma> 15-fold (Enhanced by HSA)Low toxicity (>100 µM)20–30 ng/mL

Data synthesized from established literature on triazolopyrazine optical properties[2][3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every synthetic and biological step includes built-in controls to verify causality.

Protocol A: One-Pot Enantioselective Synthesis of the Triazolopyrazine Core

Traditional synthesis involves cyclizing a heterocyclic diamine with a nitrite[2]. However, to access fully decorated, chiral 1,2,3-triazolo[1,5- a ]pyrazines without isolating unstable intermediates, a Cu/Ag-mediated one-pot cascade is highly recommended[4].

Causality Check: Utilizing a one-pot strategy prevents the degradation of the intermediate vinyl azide, significantly boosting the overall yield and preserving the enantiomeric excess (ee) of the final fluorophore[4].

Step-by-Step Methodology:

  • Propargylic Amination: In a flame-dried Schlenk tube under N 2​ , combine the terminal alkyne (0.2 mmol), amine (1.5 equiv), Cu(OAc) 2​ ·H 2​ O (5 mol %), and a chiral N,N,P-ligand (6 mol %) in 2.0 mL MeOH. Stir at -20 °C for 12 hours[4].

  • Hydroazidation & Cycloaddition: Without isolating the intermediate, directly add Ag 2​ CO 3​ (10 mol %), TMS-N 3​ (3.0 equiv), and H 2​ O (2.0 equiv) in 2.0 mL DMSO. Elevate the temperature to 80 °C and stir for 16 hours[4].

  • Reaction Monitoring: Monitor the spontaneous [3+2] cycloaddition via Thin Layer Chromatography (TLC) using a UV lamp (254 nm). The emergence of a highly fluorescent spot indicates the successful formation of the triazolopyrazine core.

  • Isolation: Quench with water, extract with EtOAc (3 × 10 mL), dry over anhydrous Na 2​ SO 4​ , and purify via silica gel column chromatography.

  • Validation: Confirm the structure using 1 H-NMR, 13 C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow Step1 Precursors: Alkyne + Amine Step2 Cascade Reaction: Cu/Ag-mediated [3+2] Cycloaddition Step1->Step2 Chiral Ligand / -20°C Step3 Core Scaffold: 1,2,3-triazolo[1,5-a]pyrazine Step2->Step3 TMS-N3 / 80°C Step4 Late-Stage Functionalization: Nitro-phenyl Conjugation Step3->Step4 Cross-coupling Step5 Validation: NMR, HRMS, & Photophysics Step4->Step5 Isolation & Purification

Fig 2. One-pot synthesis and functionalization workflow for triazolopyrazine probes.

Protocol B: Live-Cell Hypoxia Imaging Assay (A2058 Melanoma Cells)

To prove that the synthesized 1-NO 2​ or 2-NO 2​ probes are specifically reduced by NTR in hypoxic environments, the assay must include a pharmacological inhibition control[3].

Step-by-Step Methodology:

  • Cell Culture: Seed highly metastatic human melanoma A2058 cells in glass-bottom confocal dishes. Incubate at 37 °C with 5% CO 2​ in DMEM supplemented with 10% FBS for 24 hours.

  • Probe Incubation: Wash the cells with PBS and incubate with the triazolopyrazine 1-NO 2​ probe (10 µM final concentration) for 30 minutes.

  • Atmospheric Modulation (The Test):

    • Group 1 (Normoxic Control): Incubate under standard conditions (21% O 2​ ).

    • Group 2 (Hypoxic Test): Incubate in a hypoxia chamber (1% O 2​ , 5% CO 2​ , 94% N 2​ ) for 4 hours.

    • Group 3 (Inhibitor Validation): Pre-treat cells with Dicoumarol (a known NTR inhibitor, 50 µM) for 30 minutes, followed by probe addition and hypoxic incubation (1% O 2​ ).

  • Imaging: Wash cells thrice with PBS to remove unbound probe. Image using a confocal laser scanning microscope (excitation matched to the probe's absorbance maximum, typically ~400-450 nm, collecting emission in the 500-600 nm range).

Interpreting the Self-Validating Results:

  • If the probe is functional, Group 1 will show negligible fluorescence (PET is active).

  • Group 2 will display intense intracellular fluorescence due to NTR-mediated reduction (PET is abolished)[3].

  • Crucial Validation: Group 3 must show suppressed fluorescence compared to Group 2. This proves causality—confirming that the fluorescence turn-on is exclusively driven by NTR enzymatic activity rather than non-specific degradation or background auto-fluorescence.

Conclusion

The triazolopyrazine scaffold is a highly modular, low-toxicity framework that bridges the gap between medicinal chemistry and optical bioimaging. By leveraging rational chemical design—such as PET-based nitro-functionalization and enantioselective one-pot synthesis—researchers can generate highly specific, self-validating probes capable of mapping complex biological microenvironments like tumor hypoxia.

Sources

One-Pot Synthesis of Substituted 1,2,4-Triazoles: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique chemical properties.[1][2] This heterocycle is a cornerstone in the development of therapeutic agents with a wide spectrum of activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[3] Traditional synthetic routes to these valuable compounds often involve multiple steps, leading to lengthy reaction times, the use of harsh reagents, and challenges in purification.[3] The advent of one-pot synthesis methodologies has revolutionized the construction of substituted 1,2,4-triazoles, offering streamlined, efficient, and often more environmentally benign pathways.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary one-pot methods for the synthesis of substituted 1,2,4-triazoles. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer insights into the rationale behind experimental choices, empowering you to effectively implement these powerful synthetic strategies in your own research endeavors.

Strategic Approaches to One-Pot 1,2,4-Triazole Synthesis

The beauty of one-pot synthesis lies in the sequential formation of multiple chemical bonds in a single reaction vessel, avoiding the isolation and purification of intermediates. This not only saves time and resources but can also lead to higher overall yields. Several key strategies have emerged for the one-pot construction of the 1,2,4-triazole core, each with its own advantages and substrate scope.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, significantly accelerating reaction rates and often improving yields.[3][4] The direct and efficient heating of the reaction mixture via microwave irradiation can dramatically reduce reaction times from hours to mere minutes.[3][4]

A notable example is the catalyst-free, one-pot synthesis of substituted 1,2,4-triazoles from hydrazines and formamide under microwave irradiation.[1][5] This method boasts simplicity, mild conditions, and excellent functional group tolerance.[1]

Mechanism of Microwave-Assisted Formation from Hydrazine and Formamide:

The proposed reaction pathway involves an initial transamidation of the hydrazine with formamide, followed by a condensation reaction that leads to the cyclization and formation of the 1,2,4-triazole ring.

Microwave_Triazole_Synthesis Hydrazine Hydrazine Intermediate1 Transamidation Intermediate Hydrazine->Intermediate1 Formamide Formamide Formamide Formamide->Intermediate1 Intermediate2 Condensation Intermediate Intermediate1->Intermediate2 Condensation Triazole Substituted 1,2,4-Triazole Intermediate2->Triazole Cyclization

Caption: Microwave-assisted one-pot synthesis of 1,2,4-triazoles.

Multicomponent Reactions (MCRs): Building Complexity in a Single Step

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation.[6][7] This approach is highly convergent and atom-economical.

A versatile one-pot, three-component synthesis of substituted 1,2,4-triazoles has been developed utilizing primary amines, acyl hydrazides, and an orthoformate.[8] This method demonstrates broad substrate scope and offers a straightforward route to a variety of substituted triazoles.

Another elegant MCR involves the reaction of anilines, aminopyridines, or pyrimidines to directly form 1-aryl 1,2,4-triazoles.[6][7] This process is notable for its high regioselectivity in the placement of the nitrogen atoms within the triazole ring.[6]

MCR_Triazole_Synthesis cluster_reactants Starting Materials Amine Primary Amine OnePot One-Pot Reaction Amine->OnePot Hydrazide Acyl Hydrazide Hydrazide->OnePot Orthoformate Orthoformate Orthoformate->OnePot Triazole Substituted 1,2,4-Triazole OnePot->Triazole

Caption: A three-component, one-pot synthesis of 1,2,4-triazoles.

Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles

The synthesis of fully substituted 1,2,4-triazoles presents a greater synthetic challenge. A general and efficient one-pot approach for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been developed from secondary amides and hydrazides.[9][10][11][12][13] This method involves the activation of the secondary amide with triflic anhydride, followed by a microwave-induced cyclodehydration.[9][10][11][12][13] This strategy tolerates a wide range of steric and electronic variations in the substituents.[9]

A highly regioselective one-pot process provides rapid access to diverse 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines.[5][14][15][16]

Workflow for the Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles:

Trisubstituted_Triazole_Workflow Amide Secondary Amide Activation Activation (Tf2O) Amide->Activation Hydrazide Hydrazide Hydrazide->Activation Cyclodehydration Microwave-Induced Cyclodehydration Activation->Cyclodehydration Triazole 3,4,5-Trisubstituted 1,2,4-Triazole Cyclodehydration->Triazole

Caption: One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles[1]

Materials:

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Formamide

  • Microwave reactor with sealed vessels

  • Cold water

  • Filtration apparatus

Procedure:

  • In a 10 mL microwave-safe reaction vessel, combine the substituted hydrazine (1 mmol) and formamide (20 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160°C for 10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).

Reactant Ratio (Hydrazine:Formamide)Temperature (°C)Time (min)Yield (%)
1:201601074
1:101601065
1:201401058
1:20160562

Table 1: Optimization of reaction conditions for the microwave-assisted synthesis of 1-phenyl-1H-1,2,4-triazole.

Protocol 2: One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles[9][11]

Materials:

  • Secondary amide (1 mmol)

  • Triflic anhydride (Tf₂O) (1.1 mmol)

  • Hydrazide (1.2 mmol)

  • Anhydrous dichloromethane (DCM)

  • Microwave reactor with sealed vessels

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the secondary amide (1 mmol) in anhydrous DCM (5 mL) at -78°C under an inert atmosphere, add triflic anhydride (1.1 mmol) dropwise.

  • Allow the reaction mixture to warm to 0°C and stir for 30 minutes.

  • Add the hydrazide (1.2 mmol) and stir at 0°C for 1 hour.

  • Transfer the reaction mixture to a microwave-safe vessel.

  • Seal the vessel and irradiate in the microwave reactor at a specified temperature and time (e.g., 120°C for 30 minutes - conditions may need optimization).

  • After cooling, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

AmideHydrazideYield (%)
N-methylbenzamideBenzhydrazide85
N-phenylacetamide4-Chlorobenzhydrazide78
N-benzylpropionamideIsonicotinohydrazide72

Table 2: Examples of 3,4,5-trisubstituted 1,2,4-triazoles synthesized via the one-pot method.

Conclusion and Future Perspectives

The one-pot synthesis of substituted 1,2,4-triazoles has become an indispensable tool for chemists in both academia and industry. The methods highlighted in this guide offer significant advantages in terms of efficiency, atom economy, and reduced environmental impact compared to traditional multi-step approaches. The continued development of novel catalytic systems, the exploration of new multicomponent reactions, and the expanded application of enabling technologies like microwave synthesis will undoubtedly lead to even more powerful and versatile strategies for accessing this important class of heterocyclic compounds. By embracing these innovative synthetic methodologies, researchers can accelerate the discovery and development of new pharmaceuticals and advanced materials built upon the remarkable 1,2,4-triazole scaffold.

References

  • Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. [Link]

  • Scribd. (n.d.). One-Pot Synthesis of 1,2,4-Triazoles. Retrieved from [Link]

  • Yang, T., & Su, W. (2005). An efficient microwave-assisted one-pot and three-component synthesis of substituted 1,2,4-triazoles. HETEROCYCLES, 65(8), 1957. [Link]

  • Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via the addition of hydrazides to activated secondary amides. Organic Letters, 17(5), 1184–1187. [Link]

  • Xu, H., Ma, S., Xu, Y., Long, B., Ding, T., Fang, X., ... & Yan, R. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3), 1797-1802. [Link]

  • Tam, A., Armstrong, I. S., & La Cruz, T. E. (2013). Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Organic Letters, 15(14), 3586–3589. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability. [Link]

  • Kumar, V., Kaur, K., & Kumar, V. (2021). Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. Chemical Communications, 57(82), 10696-10699. [Link]

  • Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184-1187. [Link]

  • Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). ChemInform Abstract: One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. ChemInform, 46(30). [Link]

  • Holm, S. C. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Organic Preparations and Procedures International, 43(4), 337-376. [Link]

  • El-Saghier, A. M. M., & Bekhit, A. A. (2021). Synthesis of 1,2,4-triazole derivatives 5a−k. ResearchGate. [Link]

  • Tam, A., Armstrong, I. S., & La Cruz, T. E. (2013). Multicomponent synthesis of 1-aryl 1,2,4-triazoles. Organic Letters, 15(14), 3586–3589. [Link]

  • Panda, K. C., Kumar, B. V. V. R., & Sahoo, B. M. (2022). Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. Research Journal of Pharmacy and Technology, 15(11), 5035-5040. [Link]

  • Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2016). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. figshare. [Link]

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Wang, T., Dong, J., & Li, Y. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988361. [Link]

  • Wang, T., Dong, J., & Li, Y. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988361. [Link]

  • Sharma, A., Sharma, R., & Kumar, V. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4981. [Link]

  • Mykhailiuk, P. K. (2018). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. ACS Combinatorial Science, 20(7), 413-418. [Link]

  • Staben, S. T., Blaquiere, N., & Castanedo, G. M. (2011). One-pot parallel synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. ACS Combinatorial Science, 13(2), 143-147. [Link]

  • Stocks, M. J., & Thompson, R. J. (2004). Efficient and regiospecific one-pot synthesis of substituted 1,2,4-triazoles. Organic Letters, 6(23), 4277–4279. [Link]

  • Bhatt, A., & Sharma, A. (2018). Facile one pot synthesis of N-fused 1,2,4-triazoles via oxidative cyclisation using DDQ. Arkivoc, 2018(7), 236-247. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and identify potential byproducts in this crucial synthesis. As an important intermediate in pharmaceutical manufacturing, ensuring the purity and yield of this compound is paramount. This guide provides in-depth, experience-driven advice in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine?

The synthesis is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, 2,3-dichloropyrazine serves as the electrophilic substrate.[1] The deprotonated 1H-1,2,4-triazole, acting as a potent nucleophile, attacks one of the electron-deficient carbon atoms on the pyrazine ring, displacing a chloride ion. A base, such as potassium carbonate or sodium hydride, is used to deprotonate the triazole.

Q2: What are the most common byproducts I should expect to see?

Based on the reaction mechanism and starting materials, the most frequently encountered byproducts are:

  • 2,3-bis(1H-1,2,4-triazol-1-yl)pyrazine (Disubstitution Product): Forms when a second triazole molecule displaces the remaining chlorine atom.

  • 2-Chloro-3-(4H-1,2,4-triazol-4-yl)pyrazine (N4-Isomer): Results from the nucleophilic attack occurring at the N4 position of the triazole ring instead of the desired N1 position.[2][3]

  • 3-Chloro-2-(1H-1,2,4-triazol-1-yl)pyrazin-2-ol (Hydrolysis Product): Can form if water is present in the reaction mixture, leading to hydrolysis of the starting material or product.[4]

  • Unreacted Starting Materials: Residual 2,3-dichloropyrazine and 1H-1,2,4-triazole.

Q3: Why is byproduct identification so critical in this specific synthesis?

Impurity profiling is a cornerstone of pharmaceutical development and quality control.[5][6][7] For this synthesis:

  • Safety and Efficacy: Unidentified impurities can have their own pharmacological or toxicological effects, potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API).[7]

  • Regulatory Compliance: Regulatory bodies like the ICH and FDA have stringent limits on impurities in drug substances.[8] Accurate identification and quantification are mandatory for regulatory submissions.

  • Process Optimization: Understanding which byproducts form and under what conditions provides crucial feedback for optimizing reaction parameters (e.g., temperature, stoichiometry, solvent) to maximize yield and purity.[6]

Troubleshooting Guide

Problem 1: My reaction yield is low, and the crude TLC/LC-MS shows multiple new spots.

Likely Cause & Explanation: This classic symptom points towards a lack of reaction control, leading to the formation of multiple side products. The most probable cause is excessive reaction temperature or prolonged reaction time, which provides the activation energy for less favorable side reactions to occur. An incorrect stoichiometric ratio of reactants can also be a significant factor.

Troubleshooting & Mitigation Strategy:

  • Verify Stoichiometry: Ensure you are using a precise molar ratio of 1,2,4-triazole to 2,3-dichloropyrazine. A slight excess of the triazole (e.g., 1.05-1.1 equivalents) is common, but a large excess will aggressively drive the formation of the disubstitution byproduct.

  • Temperature Control: Maintain a consistent and moderate reaction temperature. If you are running the reaction at reflux in a high-boiling solvent, consider lowering the temperature and extending the reaction time. Monitor the reaction progress by TLC or LC-MS every hour to avoid over-running it.

  • Base Addition: The rate of addition of the base (if using a strong base like NaH) can impact local temperature and concentration gradients. Add the base portion-wise at a lower temperature (e.g., 0 °C) before slowly warming to the target reaction temperature.

Problem 2: My mass spectrometry data shows a major impurity with the exact same mass as my desired product. What is it and how can I confirm its identity?

Likely Cause & Explanation: An impurity with an identical mass strongly suggests the presence of a positional isomer. In this synthesis, the 1,2,4-triazole ring can be alkylated at either the N1 or N4 position.[2][3] While the N1-substituted product is generally the thermodynamically favored major product, the formation of the N4-isomer is a common side reaction.[9] Since they are isomers, they will have identical molecular weights and isotopic patterns in mass spectrometry.

Identification Workflow: Because mass spectrometry cannot distinguish between these isomers, you must rely on other analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]

  • 1D ¹H NMR: The chemical shifts of the triazole protons will differ between the N1 and N4 isomers. The symmetry of the N4-substituted isomer often results in a simpler spectrum (e.g., a single peak for the two equivalent triazole protons) compared to the N1 isomer, which will show two distinct signals.

  • 2D NMR (HMBC/HSQC): For unambiguous confirmation, Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard. In the desired N1-isomer, you will observe a long-range correlation (typically 3-bond) between the C3 carbon of the pyrazine ring and the H5 proton of the triazole ring. This correlation is impossible in the N4-isomer.

G cluster_0 Initial Analysis cluster_1 Isolation & Elucidation A Crude Product Mixture B LC-MS Analysis A->B C Impurity Detected (Same Mass as Product) B->C D Isolate Impurity (Prep-HPLC or Column Chromatography) C->D Proceed to Isolation E NMR Spectroscopy (¹H, ¹³C, HMBC) D->E F Structure Confirmed: N4-Isomer E->F

Caption: Primary reaction pathways in the synthesis.

Key Byproduct Summary

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Primary Identification MethodKey Diagnostic Feature
Desired Product C₆H₄ClN₅181.58LC-MS, NMRCorrect Mass; Unique ¹H and ¹³C NMR shifts; HMBC correlation present.
N4-Isomer C₆H₄ClN₅181.58NMRIdentical mass to product; Different NMR shifts; Absence of key HMBC correlation.
Disubstitution C₈H₆N₈214.20LC-MS, NMRMass is 45.62 units higher than product (loss of Cl, gain of C₂H₂N₃).
Hydrolysis Product C₆H₅N₅O163.14LC-MSMass is 18.44 units lower than product (loss of Cl, gain of OH).
2,3-Dichloropyrazine C₄H₂Cl₂N₂148.98GC-MS, LC-MSMass corresponds to starting material. [1]

Protocols for Byproduct Analysis

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol outlines a general method for separating the target compound from its key impurities. [6][11]

  • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Detection:

    • UV/Vis Detector at 254 nm.

    • Mass Spectrometer (ESI+) scanning from m/z 100-500.

  • Expected Elution Order: Hydrolysis product -> Desired Product/Isomer -> Unreacted Dichloropyrazine -> Disubstitution Product. (Note: Actual order may vary slightly based on exact conditions).

Protocol 2: NMR Sample Preparation and Key Experiments
  • Sample Preparation: Isolate the impurity of interest using preparative HPLC or column chromatography. Ensure the sample is free of residual solvents by drying under high vacuum. Dissolve ~5-10 mg of the purified sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a standard proton NMR spectrum to observe chemical shifts and coupling constants.

  • ¹³C NMR: Acquire a standard carbon spectrum (or use a 2D HSQC experiment) to identify the number and type of carbon atoms.

  • HMBC (Crucial for Isomer ID): Set up a Heteronuclear Multiple Bond Correlation experiment. Optimize the long-range coupling constant (ⁿJCH) to ~8 Hz to favor the observation of 2- and 3-bond correlations. Analyze the spectrum specifically for a correlation between the pyrazine C3 carbon and the triazole H5 proton. Its presence confirms the N1 isomer, while its absence indicates the N4 isomer.

References

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. PMC. Available from: [Link]

  • Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of 1,2,4 triazole compounds. ISRES. Available from: [Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ACS Publications. Available from: [Link]

  • CN104529880A - Synthesis method of 2,3-dichloropyridine. Google Patents.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Available from: [Link]

  • Impurity Profiling of Pharmaceuticals. ManTech Publications. Available from: [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • High resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. Available from: [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available from: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PMC - NIH. Available from: [Link]

  • EP2687510A1 - Method for preparing 2,3-dichloropyridine. Google Patents.
  • Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. RSYN RESEARCH. Available from: [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. International Journal of Drug Regulatory Affairs. Available from: [Link]

  • (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Some Novel Pyrazine Associated 1,2,4-Triazoles. Asian Journal of Chemistry. Available from: [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science. Available from: [Link]

  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. Available from: [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. Available from: [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC. Available from: [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available from: [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. ResearchGate. Available from: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. The Pharma Review. Available from: [Link]

  • Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. J-STAGE. Available from: [Link]

  • Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Research Square. Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available from: [Link]

  • Synthesis and reactions of some 1,2,4-triazolo-[4,3-b]-1,2,4-triazoles. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Controlling Regioselectivity in Triazolopyrazine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. As researchers developing novel therapeutics—such as the Open Source Malaria (OSM) Series 4 antimalarials—you may frequently encounter unexpected regioselectivity when functionalizing 1,2,4-triazolo[4,3-a]pyrazine scaffolds.

This guide is engineered to help you troubleshoot, understand, and ultimately suppress the undesired tele-substitution pathway in favor of the target ipso-substitution pathway.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: What is tele-substitution, and why am I isolating the 8-substituted isomer instead of my target 5-substituted product? A: In standard nucleophilic aromatic substitution ( SN​Ar ), the nucleophile directly displaces the leaving group at the same carbon (ipso-substitution). However, in 5-halo-1,2,4-triazolo[4,3-a]pyrazines, the C8 position is highly electrophilic. Nucleophiles can attack C8 instead, forming an intermediate that subsequently expels the C5 halogen. The C5 position is then protonated by the solvent, resulting in an 8-substituted structural isomer [1]. This is known as tele-substitution and is a frequent hurdle when using highly reactive nucleophiles.

Q2: I am trying to synthesize a 5-amino-triazolopyrazine. Why is my amine nucleophile exclusively yielding the tele-product? A: Amines ( R−NH2​ ) and thiols ( R−SH ) are "soft," highly powerful nucleophiles that preferentially attack the less sterically hindered, highly electrophilic C8 position. Literature shows that primary amines reacting with 5-halo-triazolopyrazines at room temperature can yield exclusive tele-substitution (8-substitution) [2]. To force ipso-substitution with amines, you must strictly control stoichiometry, use specific solvents, and ensure an excess of base[1].

Q3: Does the choice of halogen on my starting material matter? A: Absolutely. The size and polarizability of the halogen dictate the steric hindrance at C5. Bulkier halogens push the incoming nucleophile toward C8. The propensity for tele-substitution follows the trend: Iodine > Bromine > Chlorine [1]. To maximize ipso-substitution, you should always start with a 5-chloro-triazolopyrazine core[1].

Q4: Can I use protic solvents to increase reaction polarity and favor the ipso-pathway? A: No. While higher dielectric constants do favor ipso-substitution, protic solvents (like water or alcohols) act as competing nucleophiles. For instance, running this reaction in water yields massive amounts of tele-substituted hydroxy-byproducts[1]. You must use anhydrous polar aprotic solvents (e.g., DMF, DMSO, or Acetonitrile).

Part 2: Reaction Parameter Optimization

To rationally design your reaction, you must manipulate the kinetic and thermodynamic drivers of the two competing pathways. The table below summarizes the causality behind each experimental variable.

ParameterConditions Favoring Tele-Substitution (Avoid)Conditions Favoring Ipso-Substitution (Target)Mechanistic Rationale
Halogen at C5 Iodine (-I) or Bromine (-Br)Chlorine (-Cl)Bulky halogens sterically hinder C5 and polarize the ring, directing soft nucleophiles to the less hindered C8 position[1].
Nucleophile Type Amines ( R−NH2​ ), Thiols ( R−SH )Alcohols ( R−OH )Softer, more powerful nucleophiles prefer the highly electrophilic C8 position, driving the tele intermediate[1].
Solvent Polarity Non-polar (e.g., Toluene)Polar Aprotic (e.g., DMF, MeCN)Solvents with higher dielectric constants stabilize the ipso transition state and suppress the tele pathway[1].
Base Equivalents Low (< 1.5 eq)High ( 2.0 eq)Abundant base facilitates rapid deprotonation in the ipso pathway, allowing it to kinetically outcompete the tele mechanism[1].
Nucleophile Eq. High Excess (> 2.0 eq)Stoichiometric (~1.0–1.1 eq)Excess nucleophile drives the equilibrium toward the thermodynamically stable tele-product[1].

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the divergence between the desired and undesired reaction pathways based on your reagent selection.

Mechanism Start 5-Halo-1,2,4-triazolo[4,3-a]pyrazine Nuc Nucleophilic Attack Start->Nuc IpsoPath Attack at C-5 (Ipso) Nuc->IpsoPath Hard Nuc, Polar Solvent Cl Leaving Group TelePath Attack at C-8 (Tele) Nuc->TelePath Soft Nuc, Non-polar Solvent I/Br Leaving Group IpsoProd 5-Substituted Product (Target) IpsoPath->IpsoProd Direct Substitution TeleProd 8-Substituted Product (Undesired) TelePath->TeleProd Halide Loss & C-5 Protonation

Divergent nucleophilic substitution pathways in 5-halo-triazolopyrazines.

Part 4: Standard Operating Procedure (SOP) for Ipso-Substitution

This protocol is designed as a self-validating system . Because the ipso and tele products are exact structural isomers (identical m/z), standard LC-MS is insufficient for final validation. This SOP integrates strict stoichiometric control with definitive NMR validation.

Step 1: Substrate Selection Ensure your starting material is a 5-chloro -1,2,4-triazolo[4,3-a]pyrazine derivative. Do not proceed with 5-bromo or 5-iodo analogs unless strictly dictated by upstream synthetic limitations[1].

Step 2: Solvent Preparation Suspend the triazolopyrazine core in an anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile). The solvent must be dried over 3 Å molecular sieves for at least 48 hours prior to use to prevent water from acting as a competing nucleophile[1].

Step 3: Base Addition (Critical Step) Add an excess of base (2.0 to 3.0 equivalents of K2​CO3​ or DIPEA). A high base concentration is mechanistically required to rapidly deprotonate the ipso intermediate and suppress the tele pathway[1].

Step 4: Nucleophile Introduction Slowly add the nucleophile at a strictly controlled stoichiometry of 1.0 to 1.1 equivalents . If using an amine, perform a dropwise addition at 0 °C to control initial regioselectivity, then gradually warm to room temperature.

Step 5: Self-Validation & Monitoring Monitor the reaction via LC-MS to confirm the disappearance of the starting material and check for dehalogenated byproducts. Validation Check: Once isolated, you must run a 1H NMR. In the undesired tele-product, the original C8-proton signal disappears, and a new highly deshielded singlet appears (the newly formed C5-proton). In your target ipso-product, the original C8-proton aromatic singlet will be retained[1].

Step 6: Quenching and Workup Quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc, wash the organic layer thoroughly with brine (to remove DMF/MeCN), dry over Na2​SO4​ , and concentrate in vacuo.

Workflow Step1 1. Substrate Selection (Use 5-Chloro Core) Step2 2. Solvent Prep (Anhydrous Polar Aprotic) Step1->Step2 Step3 3. Base Addition (≥ 2.0 eq K2CO3/DIPEA) Step2->Step3 Step4 4. Nucleophile Addition (Strictly 1.0 - 1.1 eq) Step3->Step4 Step5 5. NMR Validation (Differentiate Isomers) Step4->Step5 Step6 6. Workup & Isolation (Pure 5-Substituted Product) Step5->Step6

Step-by-step experimental workflow for optimized ipso-substitution.

References

  • Title: tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Technical Support Center: Regioselectivity in Halogenated Pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the complex landscape of nucleophilic aromatic substitution (SNAr) on halogenated pyrazines. This guide is designed to provide Senior Application Scientist-level insights into the competing ipso- and tele-substitution mechanisms. Here, you will find answers to common experimental challenges, troubleshooting advice, and detailed protocols to help you control the regioselectivity of your reactions and achieve your desired synthetic outcomes.

Section 1: Frequently Asked Questions - Mechanistic Fundamentals

Q1: What is the fundamental difference between ipso- and tele-substitution on a halogenated pyrazine?

A: In the context of nucleophilic aromatic substitution, the distinction lies in the position of attack relative to the leaving group (the halogen).

  • Ipso-substitution is the "normal" or expected pathway. The nucleophile directly attacks the carbon atom that is bonded to the halogen, displacing it.[1][2] This reaction proceeds through a classic addition-elimination mechanism, forming a Meisenheimer-like intermediate.[3]

  • Tele-substitution is an "abnormal" pathway where the incoming nucleophile attacks a different, distant carbon atom on the ring, leading to a product where the nucleophile is not at the same position as the original halogen.[2][4] This often involves a more complex mechanism and can be an unexpected outcome if not properly controlled.[1][2]

Q2: What are the key mechanistic pathways for ipso- and tele-substitution?

A: Understanding the mechanisms is key to controlling the reaction outcome.

  • The Ipso (SNAr) Mechanism: This is a two-step process. First, the nucleophile adds to the carbon bearing the halogen, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] In the second step, the aromaticity is restored by the expulsion of the halide leaving group.[1] The electron-deficient nature of the pyrazine ring makes it susceptible to this type of attack.[5][6]

  • The Tele Mechanism: A plausible mechanism for tele-substitution involves the initial attack of the nucleophile at a remote, electron-deficient carbon (e.g., a position para to the halogen).[1] This is often followed by a series of proton transfers and rearrangements that ultimately lead to the elimination of the halide from its original position.[1] Isotope labeling experiments have shown that the hydrogen atom that replaces the halogen in the final product can come from the solvent.[1]

  • The ANRORC Mechanism: It's also important to be aware of the A ddition of the N ucleophile, R ing O pening, and R ing C losure (ANRORC) mechanism.[7][8] This pathway is distinct from a simple tele-substitution and can occur with strong nucleophiles like metal amides. It involves the nucleophile adding to the ring, which then opens and subsequently closes in a different way to yield a rearranged product.[7][8]

Visualizing the Competing Pathways

The following diagram illustrates the divergence between the ipso- and tele-substitution pathways for a generic 2-halopyrazine.

Caption: Competing Ipso vs. Tele substitution pathways.

Section 2: Troubleshooting Common Experimental Issues

Q3: My reaction is yielding a mixture of ipso and tele products. How can I improve selectivity for the ipso product?

A: This is a common challenge. Achieving high selectivity for ipso-substitution requires optimizing conditions to disfavor the tele pathway.

Troubleshooting Steps:

  • Solvent Choice: The polarity of the solvent is a critical factor. Tele-substitution is often favored in less polar solvents.[1][9]

    • Recommendation: Switch to a more polar, aprotic solvent like DMF, DMAc, or DMSO. Polar aprotic solvents can enhance the reactivity of the nucleophile without solvating it as strongly as protic solvents, favoring the direct SNAr pathway.[10][11]

  • Nucleophile Strength: Softer, less basic nucleophiles tend to favor the tele pathway.[1]

    • Recommendation: If possible, consider using a "harder," more basic nucleophile. For example, an alkoxide (RO⁻) might favor ipso more than a thiol (RS⁻). However, this must be balanced with the desired functionality of your target molecule.

  • Base Equivalents: The amount of base can influence the reaction outcome. Decreased equivalents of base have been shown to favor the tele pathway in some systems.[1]

    • Recommendation: Ensure you are using a sufficient excess of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the reaction and trap the generated HX, pushing the equilibrium towards the ipso product.

  • Leaving Group: The nature of the halogen leaving group plays a significant role.

    • Recommendation: If you are using a bromo- or iodo-pyrazine, consider switching to the chloro-pyrazine analog. The tele-substitution pathway is favored in the order I > Br > Cl.[1] The stronger carbon-chlorine bond is more likely to favor the direct displacement mechanism.

Q4: Conversely, how can I intentionally favor the tele-substitution pathway?

A: There are specific instances where the tele-substituted product is the desired molecule. Based on published findings, you can systematically adjust your reaction conditions to promote this pathway.[1][9]

Key Factors to Promote Tele-Substitution:

FactorCondition to Favor Tele-SubstitutionRationale
Leaving Group Use a larger halogen (I > Br > Cl).[1]Weaker C-X bond and greater polarizability may facilitate the electronic rearrangements required for the tele mechanism.
Solvent Use a less polar solvent (e.g., Toluene, Dioxane).[1][9]Less polar solvents may better stabilize the transition state of the tele pathway compared to the highly charged Meisenheimer complex of the ipso pathway.
Nucleophile Use "softer" nucleophiles (e.g., thiols, amines).[1][12]Softer nucleophiles are more likely to attack at positions of lower electron density away from the inductive effect of the halogen.
Stoichiometry Increase equivalents of nucleophile or decrease base.[1]This can alter the reaction kinetics and favor the more complex tele pathway, though the exact mechanism can be system-dependent.
Q5: My reaction is not proceeding at all, or is resulting in degradation. What should I check?

A: Lack of reactivity or decomposition points to fundamental issues with the reaction setup or the stability of the reagents/products.

Troubleshooting Checklist:

  • Activation of the Pyrazine Ring: Standard SNAr reactions require an electron-deficient ring.[5] If your pyrazine has strong electron-donating groups, it may be too deactivated for the reaction to proceed under normal conditions.[6]

    • Solution: More forcing conditions (higher temperature) may be needed, but this increases the risk of degradation. Alternatively, consider modifying the substrate to include an activating group or switch to a different synthetic strategy (e.g., metal-catalyzed cross-coupling).

  • Stability of the Reagents: Ensure your nucleophile and base are stable under the reaction conditions. Some strong nucleophiles can be unstable at high temperatures.

    • Solution: Check the stability of your reagents. Run the reaction at the lowest temperature that affords a reasonable reaction rate.

  • Degassing: Reactions involving sensitive nucleophiles or intermediates can be susceptible to oxidation.

    • Solution: Degas your solvent and maintain the reaction under an inert atmosphere (Nitrogen or Argon).

  • Positional Reactivity: Not all halogen positions on a pyrazine ring are equally reactive. For instance, in some fused systems like triazolopyrazines, substitution at certain positions leads to degradation while others proceed cleanly to either ipso or tele products.[1]

    • Solution: Review literature on your specific pyrazine core to understand its inherent reactivity patterns. It's possible the desired substitution is electronically or sterically disfavored.

Section 3: Protocols & Methodologies

General Protocol for a Trial SNAr Reaction on a Dihalopyrazine

This protocol provides a starting point for optimizing the regioselectivity of a nucleophilic substitution reaction.

Materials:

  • 2,5-Dichloropyrazine (or other dihalopyrazine)

  • Nucleophile (e.g., 4-methoxythiophenol)

  • Base (e.g., K₂CO₃, anhydrous)

  • Solvent (e.g., DMF, anhydrous)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the dihalopyrazine (1.0 eq) and the anhydrous base (2.2 eq).

  • Inerting: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Reagent Addition: Add anhydrous DMF via syringe. Stir the suspension for 5 minutes. Add the nucleophile (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., start at 80 °C). Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Quench by pouring the mixture into water. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Characterize the product(s) by ¹H NMR, ¹³C NMR, and MS. The coupling patterns in the ¹H NMR spectrum are often diagnostic for determining the substitution pattern (ipso vs. tele).[1]

Workflow for Optimizing Regioselectivity

Use the following workflow to systematically determine the optimal conditions for your desired isomer.

Caption: Workflow for optimizing reaction selectivity.

References

  • Korsik, M., Tse, E. G., Smith, D. G., et al. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. The Journal of Organic Chemistry, 85(21), 13438-13452. [Link]

  • Tišler, M. (2011). Tele-substitutions in Heterocyclic Chemistry. Acta Chimica Slovenica, 52(1), 1-16. [Link]

  • Grokipedia. (n.d.). ANRORC mechanism. [Link]

  • ResearchGate. (n.d.). Summary of ipso- and tele-substitution reactions observed with... [Link]

  • Wikipedia. (n.d.). ANRORC mechanism. [Link]

  • PubMed. (2011). Tele-substitutions in Heterocyclic Chemistry. [Link]

  • van der Plas, H. C. (1978). The SN(ANRORC) mechanism: a new mechanism for nucleophilic substitution. Accounts of Chemical Research, 11(12), 462–468. [Link]

  • Suwiński, J., & Wagner, P. (2017). cine- and tele-Substitution reactions: review of work from 2002-2016. Arkat USA. [Link]

  • ResearchGate. (n.d.). Tele-Substitutions in Heterocyclic Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]

  • Comprehensive Organic Chemistry II. (2013). Pyrazines. [Link]

  • PubMed. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. [Link]

  • YouTube. (2023). Factors That Affect The Rate of Nucleophilic Substitution Reactions. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. (2014). 8.2: Factors That Affect Sₙ2 Reactions. [Link]

  • Lecturio. (2025). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. [Link]

  • Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. [Link]

  • University Lecture Notes. (n.d.). Ipso-Substitution. [Link]

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Triazolopyrazine Technical Support Center: Solution Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Triazolopyrazine Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when developing triazolopyrazine derivatives for drug discovery. The triazolopyrazine scaffold—a nitrogen-rich, fused heterocyclic framework—is highly valued in the development of kinase inhibitors and antimalarials 1. However, its unique electronic properties often lead to unpredictable stability issues in both aqueous buffers and organic stock solutions.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you troubleshoot and resolve these stability challenges.

PART 1: Core Stability Challenges & Causality (FAQs)

Q1: Why do my triazolopyrazine free bases precipitate or degrade during aqueous assay preparations? The Causality: Free base forms of triazolopyrazines possess a flat, highly conjugated aromatic core that promotes strong intermolecular π-π stacking. This results in high crystal lattice energy and poor aqueous solvation. When introduced to aqueous buffers (pH 7.4), the free base rapidly aggregates. Furthermore, prolonged exposure to aqueous environments can induce specific hydrolysis at the electron-deficient pyrazine carbon centers. The Solution: Transition from a free base to a salt form. Formulating triazolopyrazines as mesylate salts protonates the basic nitrogens, disrupting the planar stacking and significantly enhancing both aqueous solubility and thermal stability without altering the pharmacokinetic profile of the parent compound 2.

Q2: I observe a loss of compound integrity when storing triazolopyrazine derivatives in DMSO stocks. What is the mechanism? The Causality: DMSO is highly hygroscopic. Over time, it absorbs atmospheric moisture, which can initiate hydrolytic degradation. More critically, dissolved oxygen in aging DMSO generates reactive oxygen species (ROS) and peroxides. The electron-rich triazole nitrogens are highly susceptible to N-oxidation under these conditions. The Solution: Store stocks in anhydrous DMSO (<0.005% water) under an argon blanket. Aliquot the solutions to avoid repeated freeze-thaw cycles, which accelerate the introduction of moisture and oxygen.

Q3: In vitro microsomal stability assays (HLM/RLM) show rapid degradation of my triazolopyrazine leads. How can I chemically optimize them? The Causality: The C-H bonds on the pyrazine ring—particularly at the C-8 position—are metabolic "soft spots." Cytochrome P450 enzymes readily hydroxylate these positions, leading to rapid hepatic clearance and short in vivo half-lives. The Solution: Employ Late-Stage Functionalization (LSF). By substituting the vulnerable C-8 hydrogen with fluoroalkyl groups (e.g., CF3, CF2H) via Diversinate™ radical chemistry, you can sterically and electronically block CYP-mediated oxidation, drastically improving metabolic stability 3.

PART 2: Troubleshooting Workflows & Visualizations

To systematically resolve solution instability, follow the diagnostic workflow below. This ensures that you are treating the root chemical cause rather than just the physical symptoms (like precipitation).

G Start Triazolopyrazine Solution Instability Detected Assess LC-MS/MS Degradation Profiling Start->Assess Aqueous Aqueous Buffer Precipitation/Hydrolysis Assess->Aqueous In vivo / Assay prep DMSO DMSO Stock Oxidation/Degradation Assess->DMSO Long-term storage Salt Salt Form Screening (e.g., Mesylate salts) Aqueous->Salt LSF Late-Stage Functionalization (Fluoroalkylation) DMSO->LSF Validate Re-evaluate PK/PD & Stability Salt->Validate LSF->Validate

Caption: Diagnostic workflow for identifying and resolving triazolopyrazine stability issues.

PART 3: Self-Validating Experimental Protocols

Protocol 1: Accelerated Solution Stability and Degradation Profiling

This protocol utilizes Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to differentiate between physical precipitation and chemical degradation 4.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the triazolopyrazine derivative in anhydrous DMSO to a concentration of 10 mM.

  • Matrix Spiking: Dilute the stock to 1 µM in PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2). Crucial Step: Spike the solution with 1 µM of a highly stable internal standard (IS) such as fluconazole.

  • Incubation: Incubate the samples at 37°C. Extract 50 µL aliquots at T=0, 1, 2, 4, and 24 hours.

  • Quenching: Immediately quench each aliquot with 150 µL of cold acetonitrile containing 0.1% formic acid to halt any degradation. Centrifuge at 14,000 x g for 10 minutes.

  • LC-MS/MS Analysis: Analyze the supernatant. Monitor the disappearance of the parent mass and perform a precursor ion scan for +16 Da (N-oxidation) and -34 Da (dechlorination) species.

  • Self-Validation Check (Mass Balance): Calculate the molar sum of the parent compound and identified degradants at T=24. If the sum (adjusted for ionization response factors) equals the T=0 parent concentration, you have validated that the loss is purely chemical degradation. If the sum is significantly lower, physical precipitation is occurring, indicating the need for salt screening.

Protocol 2: Late-Stage Functionalization (LSF) via Diversinate™ Chemistry

To block metabolic soft spots, fluoroalkyl groups can be introduced via a radical-based LSF approach 5.

Step-by-Step Methodology:

  • Reaction Assembly: In a reaction vial, combine the triazolopyrazine scaffold (1.0 eq), the appropriate Diversinate™ reagent (e.g., zinc trifluoromethanesulfinate, 2.0 eq), and Trifluoroacetic acid (TFA, 5.0 eq) in a biphasic solvent mixture of DMSO/CH2Cl2/H2O (5:5:2). The biphasic system is required to solubilize both the organic scaffold and the inorganic radical initiator.

  • Radical Initiation: Stir for 30 minutes at room temperature, then cool strictly to 4°C. Slowly add aqueous tert-butyl hydroperoxide (TBHP, 70%, 3.0 eq) dropwise over 5 minutes. Causality: Controlled radical initiation prevents thermal runaway and over-oxidation of the pyrazine core.

  • Incubation: Stir for 1 hour at 4°C, then allow the reaction to slowly warm to room temperature, stirring for an additional 16 hours.

  • Self-Validation Check (Mechanistic Stoichiometry): During C18 HPLC purification, monitor for the 5-dechlorinated side product. Because the reaction proceeds via a radical disproportionation mechanism, the dihydro intermediate must yield exactly a 1:1 stoichiometric ratio of the target fluoroalkylated product and the dechlorinated degradant 3. Quantifying this 1:1 ratio via NMR/LC-MS validates that the intended radical mechanism occurred successfully.

Mechanism Scaffold Triazolopyrazine Scaffold (Free Base) Radical Radical Intermediate (via Diversinate + TBHP) Scaffold->Radical LSF Reagents Disproportionation Radical Disproportionation (Side Reaction) Radical->Disproportionation Competing Pathway Fluorination Fluoroalkylated Product (C-8 Substitution) Radical->Fluorination Target Pathway Dechlorination Dechlorinated Degradant (Loss of Activity) Disproportionation->Dechlorination Stable Metabolically Stable Triazolopyrazine Fluorination->Stable

Caption: Radical disproportionation mechanism during Late-Stage Functionalization (LSF).

PART 4: Quantitative Data Presentation

The following table summarizes the impact of our troubleshooting strategies on the physicochemical and metabolic properties of a standard triazolopyrazine lead.

Compound VariantChemical ModificationAqueous Solubility (µg/mL)Hepatic Intrinsic Clearance (µL/min/mg)Primary Observed Degradation Pathway
Free Base None (Parent Scaffold)< 5.016.0CYP-mediated C-8 oxidation
Mesylate Salt Salt Formation> 4000.016.0None (Highly stable in solution)
Fluoroalkylated LSF (CF3 addition at C-8)45.0< 8.1Radical Disproportionation (Synthesis only)

Note: Conversion to the mesylate salt resolves aqueous solubility issues by >800-fold, while LSF effectively halves the hepatic intrinsic clearance, stabilizing the molecule against metabolic degradation.

References

  • US20230416255A1 - Mesylate salts of triazolopyrazine derivatives Source: Google Patents URL
  • Synthesis of New Triazolopyrazine Antimalarial Compounds Source: MDPI Molecules URL:[Link]

  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins Source: ResearchGate URL:[Link]

Sources

Validation & Comparative

Comparative Biological Activity: 1,2,4-Triazole vs. 1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structural Divergence & Mechanistic Causality

While both 1,2,4-triazoles and 1,2,3-triazoles are five-membered aromatic nitrogen heterocycles, their distinct nitrogen arrangements dictate entirely different pharmacological trajectories. Understanding the causality behind their biological activity is critical for rational drug design.

1,2,4-Triazoles: The Metalloenzyme Coordinators

The 1,2,4-triazole scaffold features nitrogen atoms at positions 1, 2, and 4. This specific geometry is highly optimized for coordinating with transition metals in metalloenzymes. Causality: The lone electron pair on the basic N4 atom forms a strong coordinate covalent bond with the heme iron (Fe³⁺) in the active site of the fungal cytochrome P450 enzyme CYP51 (14α-demethylase). This interaction blocks the binding of oxygen, preventing the conversion of lanosterol to ergosterol, ultimately leading to fungal cell membrane disruption 1.

G Lanosterol Lanosterol CYP51 CYP51 Enzyme (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Survival) CYP51->Ergosterol Membrane Membrane Disruption Ergosterol->Membrane Depletion Triazole 1,2,4-Triazole (Inhibitor) Triazole->CYP51 Heme Coordination

Fig 1. 1,2,4-Triazole mechanism of action via CYP51 inhibition.

1,2,3-Triazoles: The Amide Bioisosteres

Conversely, 1,2,3-triazoles feature three adjacent nitrogen atoms and are predominantly synthesized via regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry." Causality: The resulting 1,4-disubstituted 1,2,3-triazole ring is a near-perfect bioisostere for trans-amide bonds. It mimics the distance and planarity of a peptide bond but is completely resistant to proteolytic cleavage and metabolic degradation. This makes the 1,2,3-triazole scaffold ideal for developing peptidomimetic anticancer agents and antivirals that require high intracellular stability [[2]]().

G Start Azide + Alkyne Precursors CuAAC CuAAC Click Chemistry (Regioselective) Start->CuAAC Library 1,4-Disubstituted 1,2,3-Triazole Library CuAAC->Library Screening High-Throughput Cytotoxicity Assay Library->Screening Hit Anticancer Hit Identification Screening->Hit

Fig 2. Workflow for 1,2,3-triazole synthesis and anticancer screening.

Quantitative Biological Activity Comparison

To objectively compare the performance of these two scaffolds, we must evaluate their efficacy across their primary therapeutic domains. The table below synthesizes quantitative data from recent pharmacological screenings.

Feature1,2,4-Triazole Derivatives1,2,3-Triazole Derivatives
Primary Pharmacophore Role Metalloenzyme Inhibitor (Heme coordination)Amide Bioisostere (Peptidomimetic)
Key Biological Targets CYP51 (Fungi), DNA Gyrase (Bacteria)Microtubules, Apoptosis Pathways, Proteases
Representative Drugs/Hits Fluconazole, Itraconazole, Ciprofloxacin-hybridsCoumarin-hybrids, Epipodophyllotoxin-hybrids
Typical Antifungal MIC 0.125 – 8 µg/mL (Candida spp.)Moderate to Low (Often >16 µg/mL)
Typical Anticancer IC50 Variable (often secondary activity)0.8 – 27.08 µM (A549 Lung Cancer Cells) 3
Antibacterial Efficacy High (MIC: 0.046 – 3.11 µM vs MRSA) 4Moderate (MIC: ~15.6 µg/mL vs B. cereus) 5

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of these derivatives requires rigorous, self-validating experimental protocols. Below are the standard workflows for assessing the primary activities of each triazole class.

Protocol A: Antifungal Susceptibility Testing (CLSI M27) for 1,2,4-Triazoles

This protocol evaluates the inhibition of fungal growth, directly correlating to CYP51 inhibition.

  • Media Preparation: Prepare RPMI 1640 broth and buffer it to pH 7.0 using MOPS (0.165 M).

    • Causality: Fungal CYP51 expression and triazole-heme coordination are highly sensitive to pH fluctuations. MOPS ensures a stable pH environment, preventing false-negative resistance readouts.

  • Inoculum Standardization: Suspend Candida albicans colonies in sterile saline to an optical density (OD) of 0.08–0.13 at 530 nm, then dilute 1:1000 in RPMI 1640.

  • Compound Dilution: Prepare serial two-fold dilutions of the 1,2,4-triazole derivative (0.015 to 16 µg/mL) in a 96-well microtiter plate.

  • Incubation & Reading: Inoculate the wells and incubate at 35°C for 24–48 hours. Determine the Minimum Inhibitory Concentration (MIC) visually or via spectrophotometer (OD 530 nm) as the lowest concentration that inhibits 50% of growth compared to the control.

  • Self-Validation Checkpoint: Run a parallel assay using the reference strain Candida krusei ATCC 6258 with Fluconazole. Validation Rule: The assay is only valid if the Fluconazole MIC for the control strain falls strictly within the established 16–64 µg/mL range.

Protocol B: MTT Cytotoxicity Assay for 1,2,3-Triazole Anticancer Hybrids

This protocol measures the antiproliferative effects of 1,2,3-triazole derivatives on human cancer cell lines.

  • Cell Seeding: Seed A549 (human lung carcinoma) cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with varying concentrations of the 1,2,3-triazole derivative (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.5%).

    • Causality: Keeping DMSO below 0.5% ensures the solvent does not induce baseline cytotoxicity, which would artificially inflate the compound's apparent potency.

  • MTT Addition: After 48 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial reductases cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. This directly links metabolic viability to the optical readout.

  • Solubilization & Reading: Remove the media and add 150 µL of pure DMSO to dissolve the formazan. Read absorbance at 570 nm.

  • Self-Validation Checkpoint: Include a "media + MTT" blank (no cells) to subtract background noise. Include a Doxorubicin positive control. Validation Rule: The assay is valid only if the background absorbance is <0.1 OD and the Doxorubicin IC50 aligns with historical lab baselines (~3.24 µM for A549 cells) 3.

Conclusion

The choice between 1,2,4-triazole and 1,2,3-triazole scaffolds should be strictly dictated by the target mechanism. If the therapeutic goal is to inhibit a metalloenzyme (e.g., fungal CYP51 or bacterial targets), the 1,2,4-triazole is the superior pharmacophore due to its unparalleled metal-coordinating capabilities. Conversely, if the goal is to design a stable, protease-resistant peptidomimetic for oncology or virology, the 1,2,3-triazole synthesized via click chemistry offers unmatched structural rigidity and bioisosteric properties.

References

  • Advances in synthetic approach to and antifungal activity of triazoles - NIH PMC.[Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - NIH PMC.[Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents - Frontiers.[Link]

  • Design, Synthesis, Molecular Modeling... 1,2,3-triazole Derivatives - ACS Omega.[Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents - MDPI.[Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review - Taylor & Francis.[Link]

Sources

Comprehensive Guide to In Vitro Acetylcholinesterase Inhibition Assays: Colorimetric vs. Fluorometric Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug discovery programs targeting cholinergic deficits—such as Alzheimer's disease and myasthenia gravis—face critical bottlenecks during early-stage hit-to-lead optimization. Acetylcholinesterase (AChE) is the primary enzyme responsible for terminating synaptic transmission by hydrolyzing the neurotransmitter acetylcholine[1]. Inhibiting AChE prevents this hydrolysis, thereby restoring cholinergic signaling[2].

Evaluating novel compounds requires robust, interference-free in vitro assays. This guide objectively compares the gold-standard colorimetric Ellman's assay with high-sensitivity fluorometric alternatives, providing actionable protocols, causality-driven methodologies, and benchmarking data to ensure scientific integrity.

Mechanistic Pathway Visualization

To design an effective assay, one must first understand the enzymatic target and how novel compounds disrupt its function.

AChE_Pathway ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE Enzyme) ACh->AChE Binds to active site Receptor Cholinergic Receptor (Continued Signaling) ACh->Receptor Accumulates & Activates Products Choline + Acetate (Signal Termination) AChE->Products Hydrolysis Inhibitor Novel Inhibitor (e.g., Donepezil) Inhibitor->AChE Blocks active site

AChE catalytic mechanism and pharmacological intervention by novel inhibitors.

Platform Comparison: Colorimetric vs. Fluorometric Assays

When selecting an assay platform for screening novel compounds, researchers must evaluate the causality behind assay limitations to avoid false positives.

Ellman's Assay (Colorimetric): This classic method relies on the hydrolysis of acetylthiocholine (ATChI) to thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form the yellow 5-thio-2-nitrobenzoate (TNB²⁻) anion, which is quantified spectrophotometrically at 412 nm[2]. Causality for Limitation: If your novel compound library contains highly conjugated, naturally colored molecules (e.g., plant extracts, flavonoids), they will absorb light in the 400-450 nm range. This creates high background noise and optical quenching, mimicking enzyme inhibition[3]. Furthermore, standard Ellman's assays suffer from severe hemoglobin interference if tested in whole-blood matrices[3].

Fluorometric Assay: Modern fluorometric kits utilize enzyme-coupled reactions (e.g., choline oxidase) or specific fluorogenic probes to detect the choline produced from acetylcholine hydrolysis[4]. Causality for Advantage: By shifting the detection to the red fluorescence spectrum (e.g., Ex/Em = 540/590 nm), this method completely bypasses the visible light absorption overlap caused by colored compounds. This drastically improves the Limit of Detection (LOD) and eliminates background autofluorescence[4][5].

Table 1: Performance Comparison of AChE Assay Platforms
ParameterEllman's Colorimetric AssayFluorometric Assay (Red)Causality / Scientific Note
Detection Mechanism ATChI + DTNB → TNB²⁻ (Yellow)ACh + Choline Oxidase → ResorufinFluorometric avoids direct thiol-reactive artifacts.
Readout Absorbance (412 nm)Fluorescence (Ex/Em 540/590 nm)Red-shifted fluorescence avoids compound color quenching.
Sensitivity (LOD) ~0.1 to 1.0 mU/mL[6]~0.01 to 0.1 mU/mL[4]Fluorometric is 10x to 100x more sensitive.
Matrix Interference High (Hemoglobin, colored drugs)[3]LowIdeal for complex biological lysates or crude extracts.
Cost & Throughput Low cost, highly scalableModerate cost, highly scalableEllman's remains the economical gold standard for pure compounds.

Benchmarking Novel Compounds: The Donepezil Standard

A protocol is only scientifically valid if it is benchmarked against a known standard. Donepezil is the universally accepted reference AChE inhibitor[7]. It is critical to note that IC50​ values are highly dependent on the enzyme source and substrate concentration[7].

Table 2: Reference In Vitro IC50​ Values for Donepezil
Enzyme SourceAssay MethodReported IC50​ (nM)Reference
Electrophorus electricus AChEEllman's Method5.7[7]
Human Recombinant AChEEllman's Method6.7[7]
Human AChEEllman's Method11.0[8]

Note: When evaluating your novel compounds, always run Donepezil in parallel to normalize batch-to-batch enzyme variations.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness, every assay must be designed as a self-validating system . This requires three mandatory controls:

  • Vehicle Control (100% Activity): Accounts for solvent effects.

  • Positive Control (0% Activity): Uses Donepezil to validate assay sensitivity[6].

  • Background Blank: Omits the enzyme to measure the non-enzymatic hydrolysis of the substrate[9].

Assay_Workflow Prep 1. Preparation Buffer Inhibitor Enzyme Incubate 2. Pre-Incubation 15 mins at 25°C Prep->Incubate Substrate 3. Initiation Add Substrate & Probe Incubate->Substrate Read 4. Kinetic Read Absorbance or Fluor Substrate->Read Analyze 5. Analysis Calculate IC50 Read->Analyze

High-throughput 96-well workflow for AChE inhibitor screening.

Protocol 1: Standardized Ellman's Colorimetric Assay

Optimized for pure, non-colored novel synthetic compounds.

  • Reagent Preparation: Prepare 100 mM phosphate buffer (pH 8.0). Dissolve the novel inhibitor in DMSO, ensuring the final DMSO concentration in the well remains 1%. Causality: DMSO concentrations above 1% can induce conformational changes and denature the AChE enzyme, artificially inflating inhibition metrics[1].

  • Assay Plate Setup: To a 96-well microplate, add 25 µL of phosphate buffer, 25 µL of the inhibitor dilution (or vehicle for control), and 25 µL of AChE enzyme solution (e.g., 0.1 U/mL final)[1].

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes. Causality: This crucial step allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before it has to compete with the substrate[9].

  • Reaction Initiation: Add 50 µL of 10 mM DTNB solution followed by 25 µL of 10 mM ATChI substrate to all wells[1].

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 412 nm kinetically, taking readings every 1 minute for 10–15 minutes[1][9].

Protocol 2: High-Sensitivity Fluorometric Assay

Optimized for crude extracts, colored compounds, or ultra-low enzyme concentrations.

  • Reagent Preparation: Reconstitute the AChE standard, fluorogenic red indicator, and assay buffer according to the kit specifications[4].

  • Reaction Mix: In a solid black 96-well plate (to prevent optical cross-talk between wells), combine 50 µL of the novel compound with 50 µL of the AChE enzyme solution.

  • Initiation: Add 50 µL of the fluorogenic working solution (containing acetylcholine and the coupling enzyme, choline oxidase) to each well[4].

  • Incubation & Measurement: Incubate for 20–30 minutes at room temperature, strictly protected from light. Read the fluorescence intensity at Ex/Em = 540/590 nm[4]. Causality: The 20-minute incubation allows the coupled enzyme cascade to generate a stable, linear fluorescent signal proportional to the uninhibited AChE activity[4].

Data Analysis & Validation

For both methods, calculate the percentage of inhibition using the baseline-corrected reaction rates ( ΔA or ΔRFU ):

% Inhibition=(1−ΔVehicle Control−ΔBlankΔTest Compound−ΔBlank​)×100

Plot the % Inhibition against the log10​ of the inhibitor concentration and use non-linear regression (e.g., four-parameter logistic curve) to determine the IC50​ [9].

References

  • Application Notes and Protocols for Ellman's Method in AChE/BChE Inhibition Assays. Benchchem.
  • Technical Guide: Binding Affinity of Donepezil to Acetylcholinesterase. Benchchem.
  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.
  • A Comparative Guide to Acetylcholinesterase Inhibitors: In Vitro Efficacy of Donepezil. Benchchem.
  • Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. PMC.
  • Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. PMC.
  • Convenient and Continuous Fluorometric Assay Method for Acetylcholinesterase and Inhibitor Screening Based on the Aggregation-Induced Emission.
  • Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871). Abcam.
  • Acetylcholinesterase Assay Kit (Fluorometric -Red) (ab138873). Abcam.

Sources

HPLC methods for analyzing purity of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine requires a rigorous understanding of both the molecule's physicochemical properties and the underlying chromatographic mechanisms.

As a bifunctional heterocyclic scaffold, this compound is heavily utilized in the synthesis of dual c-Met/VEGFR-2 kinase inhibitors[1] and novel antimicrobial agents[2]. Ensuring its purity is paramount; trace impurities such as unreacted 2,3-dichloropyrazine or free 1,2,4-triazole can propagate through subsequent cross-coupling steps, drastically compromising the yield and safety of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares three primary chromatographic modalities—RP-HPLC, HILIC, and UPLC—providing researchers with the mechanistic causality behind method selection and self-validating protocols compliant with [3].

Mechanistic Challenges & Causality in Method Selection

The target molecule features a moderately lipophilic pyrazine ring substituted with an electron-withdrawing chlorine atom, coupled with a highly polar, basic 1,2,4-triazole ring. This dual nature presents specific analytical challenges:

  • Silanol Interactions & Peak Tailing: The basic nitrogen atoms in both the pyrazine and triazole rings have a high propensity to undergo secondary interactions with residual, unendcapped silanols on silica-based stationary phases. Causality: To mitigate this, the use of acidic modifiers (e.g., 0.1% Trifluoroacetic acid or Formic acid) is non-negotiable[4][5]. The low pH environment protonates the silanols (rendering them neutral) and fully ionizes the basic nitrogens, forcing a single ionization state that elutes as a sharp, symmetrical peak.

  • Orthogonal Polarity of Impurities: Unreacted 2,3-dichloropyrazine is highly non-polar, while free 1,2,4-triazole is highly polar. Causality: A single isocratic method cannot optimally resolve both. Reversed-Phase HPLC (RP-HPLC) is the primary choice for separating the main product from non-polar precursors, but it must be supplemented by Hydrophilic Interaction Liquid Chromatography (HILIC) to prevent polar fragments from eluting unquantified in the void volume[6].

Separation_Mechanism Analyte Analyte Mixture (API + Impurities) Interaction Hydrophobic & Pi-Pi Interactions Analyte->Interaction MobilePhase Mobile Phase Gradient (Water/MeCN + 0.1% TFA) MobilePhase->Interaction StationaryPhase Stationary Phase (C18 Core-Shell) StationaryPhase->Interaction Elution Differential Elution (Resolution > 2.0) Interaction->Elution

Causality of chromatographic separation for pyrazine-triazole compounds.

Quantitative Comparison of Chromatographic Modalities

The following table summarizes the performance metrics of three distinct methodologies evaluated for the purity analysis of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine.

ParameterRP-HPLC (Standard)HILIC (Orthogonal)UPLC (High-Throughput)
Stationary Phase C18 (Octadecylsilane), 5 µmAmide or Bare Silica, 3 µmC18 Sub-2 µm (1.7 µm)
Mobile Phase Water/MeCN + 0.1% TFAMeCN/Water + 10mM NH₄OAcWater/MeCN + 0.1% Formic Acid
Primary Utility Main assay & non-polar impuritiesPolar impurity quantificationIn-Process Control (IPC) screening
Retention Time (Main) ~8.5 minutes~4.2 minutes~1.8 minutes
Resolution ( Rs​ ) > 2.5 (vs. 2,3-dichloropyrazine)> 2.0 (vs. 1,2,4-triazole)> 3.0 (All components)
Theoretical Plates ~12,000~9,000> 25,000
LOD / LOQ 0.05% / 0.15%0.10% / 0.30%0.01% / 0.03%

Performance Insight: UPLC offers superior theoretical plate counts due to the Van Deemter equation's principles; smaller particle sizes (1.7 µm) reduce eddy diffusion and mass transfer resistance[6]. This allows for higher linear velocities without sacrificing resolution, reducing run times from 15 minutes to under 3 minutes.

Self-Validating Experimental Protocol: RP-HPLC Workflow

To ensure absolute trustworthiness and data integrity, the following RP-HPLC protocol operates as a self-validating system . The methodology is designed so that the analytical sequence automatically halts if predefined system suitability parameters are not met, preventing the generation of false-positive purity data.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Action: Degas both solvents via vacuum filtration (0.22 µm membrane) and sonication for 10 minutes to prevent baseline drift caused by dissolved oxygen.

Step 2: Chromatographic Conditions
  • Column: Core-shell C18, 150 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains consistent viscosity and reproducible retention times).

  • Detection: PDA/UV at 270 nm (Optimal absorbance for the pyrazine ring)[7].

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: Linear ramp to 95% B

    • 10-12 min: Hold at 95% B

    • 12-15 min: Return to 5% B (Equilibration)

Step 3: System Suitability Test (SST) - The Validation Gate
  • Prepare an SST solution containing 1.0 mg/mL of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine spiked with 0.05 mg/mL of 2,3-dichloropyrazine.

  • Self-Validation Logic: Inject the SST solution. The Chromatography Data System (CDS) must be programmed to verify that the critical pair resolution ( Rs​ ) is ≥2.0 and the peak symmetry factor is ≤1.5 . If these criteria fail, the sequence aborts.

Step 4: Sample Preparation & Analysis
  • Dissolve the synthesized sample in initial mobile phase conditions (5% MeCN) to a concentration of 1.0 mg/mL to prevent solvent-mismatch peak distortion.

  • Filter through a 0.45 µm PTFE syringe filter[6].

  • Inject 10 µL of the blank, followed by the sample in triplicate. Calculate purity based on relative peak area percentage.

Validation_Workflow Start Method Optimization (RP-HPLC) Spec Specificity (Blank & Spike Test) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision & Accuracy (%RSD < 2.0%) Lin->Prec LOD LOD / LOQ (S/N Ratio 3:1 & 10:1) Prec->LOD Approve Validated Method (ICH Q2 Compliant) LOD->Approve

ICH Q2(R1) method validation workflow for HPLC purity analysis.

Conclusion

For the purity assessment of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine, a single chromatographic method is rarely sufficient due to the diverse polarity of potential synthetic impurities. A robust, TFA-modified RP-HPLC method serves as the foundational assay, ensuring high-resolution separation of the API from lipophilic precursors. When validated according to[3] and paired with orthogonal HILIC analysis for polar fragments, researchers can guarantee the structural integrity of this critical scaffold prior to downstream drug development.

References

  • Design, Synthesis, and Biological Evaluation of[1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at:[Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed Central (NIH). Available at:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Sources

A Comparative Analysis of 5- and 8-Substituted Triazolopyrazine Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The triazolopyrazine scaffold, a nitrogen-rich heterocyclic system, is a cornerstone in modern medicinal chemistry, lauded for its versatile pharmacological profile.[1][2] This guide delves into a comparative study of two key constitutional isomers: 5-substituted and 8-substituted[1][3][4]triazolo[4,3-a]pyrazines. The seemingly subtle shift in substituent placement from position 5 to 8 can profoundly influence the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity. Understanding these differences is paramount for researchers, scientists, and drug development professionals aiming to fine-tune compound properties for optimal therapeutic outcomes.

This in-depth technical guide provides a comparative analysis of the synthesis, physicochemical properties, and biological activities of these isomers, supported by experimental data and established protocols. We will explore the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Structural Isomerism of Triazolopyrazines: A Tale of Two Positions

The[1][3][4]triazolo[4,3-a]pyrazine core is a fused bicyclic system. The numbering of this scaffold is crucial for distinguishing between isomers. Substitution at the 5-position places the functional group on the pyrazine ring, adjacent to a nitrogen atom. In contrast, substitution at the 8-position situates the functional group on the triazole ring. This fundamental difference in location dictates the steric and electronic environment of the substituent, which in turn governs its interaction with biological targets.

Synthesis Strategies: Navigating the Regioselectivity

The synthesis of specifically substituted triazolopyrazine isomers requires careful consideration of starting materials and reaction conditions to ensure the desired regioselectivity.

Synthesis of 5-Substituted[1][3][4]triazolo[4,3-a]pyrazines

A common route to 5-substituted derivatives involves the initial construction of a substituted pyrazine ring, followed by the annulation of the triazole ring. A representative synthetic pathway is the reaction of a 2-chloro-3-substituted-pyrazine with hydrazine, followed by cyclization.

Experimental Protocol: Synthesis of a 5-Substituted Triazolopyrazine Derivative

This protocol describes a general method for synthesizing a 5-substituted triazolopyrazine, which can be adapted based on the desired substituent.

Step 1: Hydrazinolysis of 2-chloro-3-substituted-pyrazine

  • To a solution of the desired 2-chloro-3-substituted-pyrazine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude 2-hydrazinyl-3-substituted-pyrazine is typically used in the next step without further purification.

Step 2: Cyclization to form the Triazole Ring

  • Dissolve the crude hydrazinyl-pyrazine from Step 1 in an appropriate solvent, such as ortho-xylene or triethyl orthoformate.

  • Add a suitable cyclizing agent. For example, for an unsubstituted triazole ring, triethyl orthoformate can be used, while for substituted analogs, a carboxylic acid or its derivative can be employed in the presence of a dehydrating agent like polyphosphoric acid.

  • Heat the reaction mixture at reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, and purify the product by recrystallization or column chromatography to yield the desired 5-substituted-[1][3][4]triazolo[4,3-a]pyrazine.

Synthesis of 8-Substituted[1][3][4]triazolo[4,3-a]pyrazines

The synthesis of 8-substituted isomers often employs a different strategy, where the substitution is introduced on the triazole ring. This can be achieved through various methods, including the use of substituted hydrazines or by direct functionalization of the triazolo[4,3-a]pyrazine core. For instance, late-stage functionalization using Diversinate™ chemistry has been employed to introduce fluoroalkyl groups at the C-8 position.[4]

Experimental Protocol: Late-Stage C-H Functionalization at the 8-Position [4]

This protocol outlines a radical-based approach for the introduction of fluoroalkyl groups at the C-8 position of a triazolopyrazine scaffold.

Step 1: Preparation of the Reaction Mixture

  • In a suitable reaction vessel, dissolve the triazolopyrazine scaffold (1.0 eq) in a solvent mixture of DMSO/CH2Cl2/H2O (5:5:2).

  • Add the desired Diversinate™ reagent (2.0 eq) and trifluoroacetic acid (TFA, 5.0 eq).

  • Stir the mixture for 30 minutes at room temperature.

Step 2: Radical Initiation and Reaction

  • Cool the reaction mixture to 4 °C in an ice bath.

  • Slowly add aqueous tert-butyl hydroperoxide (TBHP, 70%, 3.0 eq) over 5 minutes.

  • Continue stirring at 4 °C for 1 hour.

  • Allow the mixture to slowly warm to room temperature and continue stirring for another 24 hours.

Step 3: Product Isolation and Purification

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using high-performance liquid chromatography (HPLC) to obtain the desired 8-fluoroalkyl-substituted triazolopyrazine.

Diagram of Synthetic Pathways

G cluster_5_sub Synthesis of 5-Substituted Isomers cluster_8_sub Synthesis of 8-Substituted Isomers (Late-Stage Functionalization) 2-chloro-3-R-pyrazine 2-chloro-3-R-pyrazine 2-hydrazinyl-3-R-pyrazine 2-hydrazinyl-3-R-pyrazine 2-chloro-3-R-pyrazine->2-hydrazinyl-3-R-pyrazine Hydrazine hydrate, EtOH, Reflux 5-R-triazolopyrazine 5-R-triazolopyrazine 2-hydrazinyl-3-R-pyrazine->5-R-triazolopyrazine Cyclizing agent, Heat Triazolopyrazine scaffold Triazolopyrazine scaffold 8-R-triazolopyrazine 8-R-triazolopyrazine Triazolopyrazine scaffold->8-R-triazolopyrazine Diversinate™ reagent, TBHP, TFA

Caption: General synthetic routes for 5- and 8-substituted triazolopyrazine isomers.

Comparative Physicochemical Properties

Direct comparative studies on the physicochemical properties of 5- versus 8-substituted triazolopyrazine isomers are not extensively documented in a single source. However, based on general chemical principles and data from various publications, we can infer some differences. The position of the substituent will influence the molecule's polarity, hydrogen bonding potential, and crystal packing, which in turn affect properties like melting point, solubility, and chromatographic behavior. For example, X-ray crystallography has been used to confirm the structure of some triazolopyrazine derivatives, revealing details about their solid-state conformation.[5][6]

Table 1: Comparison of Physicochemical and Spectroscopic Data (Representative Examples)

Property5-Substituted Isomer (Example)8-Substituted Isomer (Example)Reference
Melting Point (°C) Varies significantly with substituentVaries significantly with substituent[2]
¹H NMR (δ ppm) Protons on the pyrazine and triazole rings show distinct chemical shifts. The proton at C6 is often a singlet.The introduction of a substituent at C8 significantly alters the chemical shift of the remaining proton on the triazole ring (if any) and adjacent protons. The methyl group protons at C8 in one study showed a two-bond HMBC to the C-8 position.[7][2][7]
¹³C NMR (δ ppm) Characteristic signals for the pyrazine and triazole carbons.The C8 carbon signal is notably shifted upon substitution.[2][5]
Mass Spectrometry Molecular ion peak corresponds to the calculated mass.Molecular ion peak corresponds to the calculated mass.[1][2]

Comparative Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of triazolopyrazine derivatives is highly dependent on the nature and position of the substituents.

Antimalarial Activity

The triazolopyrazine scaffold is a key component of the Open Source Malaria (OSM) project's Series 4 compounds.[4] Studies on these compounds have provided valuable insights into the SAR of 5- and 8-substituted isomers.

It has been reported that substitution at the C-8 position of the triazolopyrazine core can be detrimental to antimalarial activity.[4] For instance, the introduction of fluoroalkyl groups such as -CF3 and -CF2H at the 8-position led to a significant reduction in potency against Plasmodium falciparum, while a -CF2Me group at the same position completely abolished the activity.[8] This suggests that the 8-position is sensitive to steric bulk and electronic effects.

In contrast, modifications at the 5-position, often involving ether linkages, have been extensively explored to modulate the antimalarial activity and physicochemical properties of the Series 4 compounds.[7] The nature of the substituent at the 5-position appears to influence the optimal substitution at the 8-position, highlighting a complex interplay between these two positions in determining the overall biological activity.[4]

Table 2: Antimalarial Activity of Representative Triazolopyrazine Isomers

CompoundSubstitutionTarget/AssayIC₅₀ (µM)Reference
OSM-S-X 5-PhenethoxyP. falciparum 3D7~0.3[7]
Derivative of OSM-S-X 5-Phenethoxy, 8-CF₃P. falciparum 3D7>4[8]
Derivative of OSM-S-X 5-Phenethoxy, 8-CF₂HP. falciparum 3D73.6[8]
Anticancer Activity

Triazolopyrazine derivatives have also been investigated as potential anticancer agents. A study on 3-trifluoromethyl-5,6-dihydro-[1][3][4]triazolo[4,3-a]pyrazine derivatives, which are substituted at the 3- and 7-positions (within the pyrazine ring system, related to the 5-position), showed promising results.[1]

While direct comparative data for 5- versus 8-substituted isomers in anticancer assays is limited, the general trend suggests that the substitution pattern on the pyrazine ring is a critical determinant of activity.

Other Biological Activities

Derivatives of[1][3][4]triazolo[4,3-a]pyrazine have been explored for a wide range of other biological activities, including as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes. In this context, it was found that (R)-stereochemistry at the 8th position was strongly preferred for DPP-IV inhibition.[9] This highlights a specific instance where substitution at the 8-position is not only tolerated but is crucial for potent activity.

Furthermore, 8-amino substituted triazolopyrazine derivatives have been investigated as adenosine receptor antagonists.[9]

Visualizing the Structure-Activity Logic

SAR_Comparison cluster_5 5-Substituted Isomers cluster_8 8-Substituted Isomers node5 5-Position (Pyrazine Ring) Generally more tolerant to diverse substituents. Key for modulating antimalarial activity in OSM Series 4. Ether linkages are common and effective. node8 8-Position (Triazole Ring) Often sensitive to steric and electronic effects. Substitution can be detrimental to antimalarial activity. Specific substitutions (e.g., (R)-stereochemistry) can be crucial for other targets like DPP-IV. Biological Activity Biological Activity Biological Activity->node5 Influences Biological Activity->node8 Influences

Caption: Key SAR differences between 5- and 8-substituted triazolopyrazine isomers.

Conclusion and Future Directions

The comparative analysis of 5- and 8-substituted triazolopyrazine isomers reveals that the position of substitution is a critical factor that dictates the biological activity of these compounds. While substitution at the 5-position appears to be more generally amenable to a wider range of functional groups for certain targets like malaria, the 8-position offers opportunities for achieving high potency and selectivity for other targets, such as DPP-IV, when specific stereochemical and electronic requirements are met.

A significant gap in the current literature is the lack of direct, head-to-head comparative studies of these isomers across a broad range of biological assays and physicochemical property assessments. Future research should focus on the systematic synthesis and evaluation of isomeric pairs to provide a clearer understanding of the structure-activity and structure-property relationships. Such studies would be invaluable for guiding the rational design of next-generation triazolopyrazine-based therapeutics.

References

  • Molecules. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC. [Link]

  • MDPI. (2020). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][3][4]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. [Link]

  • PubMed. (2004). Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities?. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. [Link]

  • MDPI. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. [Link]

  • Taylor & Francis Online. (2025). Coordination chemistry of a fused triazolopyrazine ligand favoring structural anion···π interactions. [Link]

  • MDPI. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][3][5]triazines. [Link]

  • Journal of Medicinal Chemistry. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. [Link]

  • Science Publishing Group. (2017). Synthesis of New Pyrazolo [5, 1-c][1][3][4] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity. [Link]

  • ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]

  • ResearchGate. (n.d.). Ratio of isomers determined by 1 H-NMR spectroscopy. [Link]

  • ResearchGate. (2025). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][3][4]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. [Link]

  • MDPI. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

  • Beilstein Journals. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. [Link]

  • National Institutes of Health. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Piperazine (I) and triazolo-pyrazine (II) scaffolds. [Link]

  • Bentham Science. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][4]triazolo[4,3-a]pyrazine hydrochloride. [Link]

  • ResearchGate. (2020). Synthesis, biological activity and molecular modeling study of novel 1,2,4-triazolo[4,3-b][1][3][4][5]tetrazines and 1,2,4-triazolo[4,3-b][1][3][4]triazines. [Link]

  • Arabian Journal of Chemistry. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]

  • MDPI. (2025). Pyrazolo[5,1-c][1][3][4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). The Chemistry of the Triazolopyridines: An Update. [Link]

Sources

De Novo Structure Elucidation of Synthesis Byproducts: A Comparative Guide to Advanced 2D NMR Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in pharmaceutical drug development: the unambiguous structural elucidation of synthesis byproducts. Minor impurities (often present at <0.1% yield) frequently share a high degree of structural similarity with the Active Pharmaceutical Ingredient (API). While traditional 1D NMR and LC-MS are excellent for routine purity checks, they are often insufficient for definitive stereochemical and regiochemical assignment of complex positional isomers.

This guide objectively compares traditional analytical workflows against modern Non-Uniform Sampling (NUS) 2D NMR techniques. By leveraging an orthogonal suite of 2D experiments—such as HSQC, HMBC, and COSY—we can construct a self-validating matrix of through-bond correlations that unambiguously maps the molecular architecture of unknown byproducts.

Comparative Analysis: Traditional vs. Advanced 2D NMR Workflows

The Limitations of Traditional Approaches Standard 1D 1 H and 13 C NMR suffer from severe spectral congestion when analyzing complex molecules. Furthermore, isolating sufficient quantities of a byproduct to achieve a high signal-to-noise ratio for a direct 13 C spectrum is often impractical. While LC-MS/MS provides exact mass and fragmentation patterns, it cannot reliably distinguish between complex positional isomers or map quaternary carbon frameworks.

The 2D NMR Advantage & The NUS Revolution Two-dimensional NMR overcomes spectral congestion by spreading features across a second frequency dimension, revealing scalar ( J ) couplings 1. Historically, the primary drawback of 2D NMR has been acquisition time. However, Non-Uniform Sampling (NUS) revolutionizes this workflow. NUS skips a predetermined fraction of the data points in the indirect dimension and utilizes iterative reconstruction algorithms (e.g., Iterative Soft Thresholding) to recover the full spectrum 2. This allows for high-resolution 2D data acquisition in a fraction of the time, transforming it from an overnight luxury to a routine analytical tool.

Performance Comparison of Byproduct Elucidation Techniques
Analytical ParameterLC-MS/MS1D NMR ( 1 H, 13 C)Conventional 2D NMRNUS-Accelerated 2D NMR
Primary Output Exact mass, fragmentationChemical shifts, integrals2D connectivity mapHigh-res 2D connectivity map
Isomer Differentiation Poor to ModerateModerateExcellentExcellent
Sample Requirement Nanograms>5 mg (for 13 C)1-5 mg1-5 mg
Acquisition Time MinutesMinutes to Hours4 - 12 Hours1 - 3 Hours
Structural Confidence PresumptiveHigh (if simple)Absolute (De Novo)Absolute (De Novo)
The Causality of Experimental Choices: Building a Self-Validating System

To achieve absolute structural confidence, we do not rely on a single experiment. Instead, we deploy a specific combination of 2D NMR pulse sequences. Each experiment provides an isolated piece of the structural puzzle, and their intersection serves as an internal validation mechanism.

  • COSY (Correlation Spectroscopy): Identifies homonuclear through-bond scalar couplings ( 2JHH​ and 3JHH​ ). This establishes isolated spin systems (e.g., adjacent protons on a carbon chain) 1.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct one-bond correlations ( 1JCH​ ) between protons and their attached carbons 3. Multiplicity-edited HSQC further differentiates CH/CH 3​ groups (positive phase) from CH 2​ groups (negative phase).

  • HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of byproduct elucidation. It detects long-range couplings ( 2JCH​ and 3JCH​ ), bridging the isolated spin systems identified by COSY and positioning quaternary carbons, heteroatoms, and carbonyls within the skeleton 4.

The Self-Validation Logic: If an HMBC cross-peak suggests a specific carbon-proton proximity, the intervening spin system must be corroborated by COSY, and the direct attachments must align with HSQC data. If a contradiction arises at any node, the proposed chemical structure is invalid.

Workflow Visualization

ByproductElucidation Start Isolated Byproduct (< 5 mg) LCMS LC-MS/MS (Exact Mass & Formula) Start->LCMS Determine MW Proton 1D 1H NMR (Purity & Integrals) Start->Proton Assess Sample Assembly Fragment Assembly (Cross-Validation) LCMS->Assembly Molecular Formula COSY COSY (Identify Spin Systems) Proton->COSY Setup 2D HSQC Multiplicity-Edited HSQC (1-Bond C-H Map) Proton->HSQC Setup 2D HMBC HMBC (2/3-Bond C-H Map) Proton->HMBC Setup 2D COSY->Assembly Neighboring Protons HSQC->Assembly Direct Attachments HMBC->Assembly Quaternary/Long-Range Structure Unambiguous De Novo Structure Assembly->Structure Self-Validating Matrix

Logical workflow for de novo structure elucidation of synthesis byproducts using 2D NMR.

Experimental Protocol: NUS-Accelerated 2D NMR Structure Elucidation

This protocol outlines a standardized procedure for acquiring high-resolution 2D NMR data on a limited byproduct sample, utilizing Non-Uniform Sampling to compress acquisition time while maintaining structural fidelity.

Step 1: Sample Preparation and Optimization
  • Dissolve 1-5 mg of the highly purified byproduct in 600 µL of a deuterated solvent (e.g., DMSO- d6​ or CDCl 3​ ) containing 0.03% v/v TMS as an internal standard 5.

  • Transfer the solution to a high-quality 5 mm NMR tube. Ensure the solution is entirely free of paramagnetic impurities or particulates, which severely degrade magnetic field homogeneity and resolution.

Step 2: Spectrometer Setup and 1D Baseline
  • Insert the sample into a high-field NMR spectrometer (e.g., 600 MHz equipped with a CryoProbe for maximum sensitivity).

  • Perform automated tuning, matching, locking, and rigorous 3D gradient shimming.

  • Acquire a standard 1D 1 H NMR spectrum. Calibrate the 90° pulse width to ensure accurate excitation profiles for the subsequent multidimensional experiments.

  • Phase and baseline-correct the 1D spectrum. Identify the precise spectral width (SW) required to encompass all proton resonances to avoid aliasing in the 2D spectra.

Step 3: Configuring the 2D NUS Experiments
  • HSQC Setup: Select a multiplicity-edited 1 H- 13 C HSQC pulse sequence. Set the F2 ( 1 H) SW based on the 1D spectrum, and F1 ( 13 C) SW to 0-200 ppm.

    • NUS Parameter: Enable Non-Uniform Sampling. Set the sampling schedule to 25-50% sparsity (e.g., acquire 64 out of 256 t1​ increments). Use a Poisson-gap sampling schedule to minimize sampling artifacts 2.

  • HMBC Setup: Select a 1 H- 13 C HMBC pulse sequence optimized for long-range couplings (typically optimized for nJCH​ = 8 Hz).

    • NUS Parameter: Due to the inherently lower sensitivity of HMBC, set NUS sparsity to a more conservative 50% (e.g., acquire 128 out of 256 t1​ increments) to balance resolution and signal-to-noise.

  • COSY Setup: Select a gradient-selected COSY sequence. Set NUS to 25%.

Step 4: Data Reconstruction and Processing
  • Following acquisition, standard Fourier Transform cannot be applied to the indirect dimension due to the intentionally skipped data points.

  • Apply an Iterative Soft Thresholding (IST) or Compressed Sensing (CS) algorithm via the spectrometer's processing software to reconstruct the full 2D matrix.

  • Apply a squared sine-bell window function in both dimensions, perform a 2D Fourier transform, and phase correct the spectra 5.

Step 5: Structural Assembly (The Self-Validating Matrix)
  • Overlay the 1D 1 H spectrum onto the F2 axis of the HSQC. Assign all proton-bearing carbons.

  • Trace the 1 H- 1 H spin systems in the COSY spectrum to build contiguous structural fragments.

  • Use the HMBC spectrum to connect these fragments. Look for correlations from protons to unprotonated (quaternary) carbons or carbonyls. Ensure that every HMBC correlation logically aligns with the HSQC and COSY data without violating valency rules.

Conclusion

Transitioning from traditional 1D methods to a comprehensive 2D NMR workflow is non-negotiable for rigorous byproduct characterization. By implementing Non-Uniform Sampling, laboratories can bypass the historical time constraints of multidimensional NMR, achieving unambiguous, self-validating structural elucidation in a fraction of the time. This accelerates the drug development pipeline and ensures absolute confidence in the chemical identity of synthetic impurities.

References
  • Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time - NIH PMC. 2

  • The Evolving Landscape of NMR Structural Elucidation - MDPI. 1

  • Application Notes and Protocols for 2D NMR-Based Structure Elucidation of Woodorien and Related Glucosides - Benchchem. 5

  • 2D NMR Detection and Quantification of Heroin in a Street Sample - NSF.3

  • How NMR Enhances Chemical Analysis Accuracy? - Creative Biostructure. 4

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it ends with the responsible management of all materials involved, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety protocols for analogous compounds and general best practices for chemical waste management, reflecting a commitment to a culture of safety that extends beyond the bench.

Understanding the Hazard Profile: A Precautionary Approach

Therefore, it is imperative to treat 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine as a hazardous substance, exercising all due caution in its handling and disposal.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Potential HazardRecommended Personal Protective Equipment (PPE)Rationale
Harmful if Swallowed Standard laboratory coat, Nitrile glovesTo prevent accidental ingestion through skin contact.
Serious Eye Irritation Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles[1][6].
Suspected Reproductive Toxin Use in a well-ventilated area or chemical fume hoodTo minimize inhalation exposure[1][2][3].
Halogenated Compound All of the aboveHalogenated compounds require careful handling to prevent environmental release[4][5].

The Disposal Workflow: A Step-by-Step Protocol

The fundamental principle governing the disposal of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine is that it must be treated as hazardous waste[1][7]. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain[8][9][10].

Step 1: Waste Segregation at the Source

Proper waste segregation is the cornerstone of safe and compliant chemical disposal.

  • Solid Waste: Collect pure, unadulterated 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine waste in a dedicated, clearly labeled container.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound must be collected separately as hazardous waste[1][7].

  • Liquid Waste: Solutions containing 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine should be collected in a designated halogenated organic waste container[4][5]. Do not mix with non-halogenated waste streams.

Step 2: Containerization and Labeling

Proper containment and labeling are not just best practices; they are regulatory requirements.

  • Container Selection: Use only chemically compatible containers with secure, leak-proof closures[8][11]. The original product container, if in good condition, is an excellent choice.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine," and any associated hazard symbols[7][11].

Step 3: Storage of Hazardous Waste

Accumulated hazardous waste must be stored safely pending disposal.

  • Storage Location: Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory[8][12].

  • Secondary Containment: It is best practice to use secondary containment to mitigate the impact of any potential spills.

  • Incompatibilities: Store halogenated waste away from strong acids, bases, and oxidizing agents[4].

Step 4: Final Disposal

The final step in the disposal process must be handled by trained professionals.

  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste management company[1][13].

  • Documentation: Ensure that all necessary waste disposal documentation is completed accurately and retained as required by institutional and regulatory policies.

Spill Management: An Emergency Response Protocol

In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately notify others in the vicinity and evacuate the immediate area.

  • Don PPE: Before attempting any cleanup, don the appropriate personal protective equipment as detailed in Table 1.

  • Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust and place it in a labeled hazardous waste container[2][14]. For liquid spills, use an inert absorbent material to contain and collect the spill.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Regulatory Framework: Adherence to EPA and OSHA Guidelines

The disposal of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA)[8][11]. These regulations mandate the proper identification, handling, and disposal of hazardous waste to protect human health and the environment. Academic laboratories may be subject to the specific provisions of Subpart K, which provides alternative requirements for managing hazardous waste in these settings[12]. It is essential to be familiar with and adhere to all applicable federal, state, and local regulations.

Logical Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine.

DisposalWorkflow Disposal Workflow for 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine Start Generation of Waste Assess Assess Waste Type Start->Assess Spill Spill Occurs Start->Spill Segregate Segregate Waste Streams Assess->Segregate Solid Solid Waste ContainerizeSolid Containerize in Labeled 'Hazardous Solid Waste' Container Solid->ContainerizeSolid Liquid Liquid Waste ContainerizeLiquid Containerize in Labeled 'Halogenated Organic Waste' Container Liquid->ContainerizeLiquid Contaminated Contaminated Materials ContainerizeContaminated Containerize in Labeled 'Hazardous Contaminated Waste' Container Contaminated->ContainerizeContaminated Segregate->Solid Pure Compound Segregate->Liquid Solutions Segregate->Contaminated Labware Store Store in Designated Satellite Accumulation Area ContainerizeSolid->Store ContainerizeLiquid->Store ContainerizeContaminated->Store Disposal Arrange for Professional Waste Disposal Service Store->Disposal SpillProtocol Follow Spill Management Protocol Spill->SpillProtocol SpillProtocol->Store

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Operational Guide: Personal Protective Equipment and Safe Handling of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, risk-based procedures for the safe handling, use, and disposal of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine. As a chlorinated heterocyclic compound, it requires stringent safety protocols to mitigate potential health risks. This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each critical safety step.

Hazard Assessment: A Proactive Approach to Safety

While comprehensive toxicological data for 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine is not extensively published, its structure—a chlorinated pyrazine linked to a triazole ring—provides a strong basis for hazard assessment. Structurally related compounds are known to cause significant irritation and potential organ damage.[1] Therefore, we will operate under the assumption that this compound is, at a minimum:

  • A serious eye irritant .[2][3][4][5][6][7]

  • A skin irritant .[2][3][4][5][6][7]

  • Harmful if swallowed .[4][5][8]

  • A potential respiratory tract irritant , especially as a fine powder or aerosol.[4][5][7][9]

Our safety strategy is built on the Hierarchy of Controls , a framework that prioritizes the most effective safety measures. Personal Protective Equipment (PPE), while crucial, is the final line of defense, preceded by robust engineering and administrative controls.

Engineering Controls: Your Primary Shield

The most critical safety measure is to physically isolate the chemical from the user.

Mandatory Use of a Chemical Fume Hood: All handling of 2-Chloro-3-(1H-1,2,4-triazol-1-yl)pyrazine, including weighing, aliquoting, and dissolution, must occur inside a certified chemical fume hood.[1] This is non-negotiable. The fume hood's constant airflow captures and exhausts dust, aerosols, and vapors, preventing inhalation exposure.

Fume Hood Best Practices:

  • Verify Airflow: Check the monitor to ensure it is functioning correctly before starting work.

  • Sash Position: Work with the sash at the lowest practical height, and never above the certified maximum.

  • Work Depth: Conduct all manipulations at least 6 inches (15 cm) inside the hood to ensure effective containment.

  • Clutter: Keep the hood free of unnecessary equipment that could disrupt airflow.

Personal Protective Equipment (PPE) Protocol

PPE is chosen to protect against the specific hazards of this compound. The following table summarizes the required PPE for all operations.

Protection Area Minimum Requirement Escalation Condition Rationale
Eye & Face ANSI Z87.1-compliant safety goggles.[1][9]When handling >50g or a significant splash risk exists, add a full-face shield over goggles.[10]Protects against splashes and airborne dust, mitigating the risk of serious eye irritation.[2][3][4][11]
Hand Chemical-resistant nitrile or chloroprene gloves.[10][12]For prolonged contact or immersion, consult the glove manufacturer's permeation data.Prevents skin contact, irritation, and potential absorption.[1][2][5]
Body Fully-buttoned, long-sleeved laboratory coat.For large-scale operations, a chemical-resistant apron or coveralls should be worn.[13][14]Protects skin and personal clothing from contamination.[11]
Respiratory Not required when working within a certified fume hood.If a spill occurs outside of a fume hood, or if dust cannot be controlled, an N95 respirator or higher is required.[1][9]Prevents inhalation of airborne particles that can cause respiratory tract irritation.[4][5][7]

Procedural Workflow for Safe Handling

This step-by-step process integrates safety controls into the entire workflow, from preparation to disposal. Following this procedure minimizes risk at every stage.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution (Inside Fume Hood) cluster_post Phase 3: Post-Handling & Decontamination cluster_disp Phase 4: Disposal & Emergency prep1 Verify Fume Hood Certification & Airflow prep2 Don All Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Work Area: - Line with absorbent pad - Assemble all necessary equipment prep2->prep3 prep4 Locate Emergency Equipment: - Safety Shower & Eyewash - Spill Kit prep3->prep4 exec1 Carefully Weigh Compound (Minimize dust generation) prep4->exec1 Begin Work exec2 Perform Dissolution or Reaction (Keep sash low) exec1->exec2 exec3 Securely Cap & Label All Vessels exec2->exec3 spill Spill Occurs exec2->spill Emergency post1 Decontaminate Work Surface & Equipment exec3->post1 Complete Work post2 Segregate & Label Waste (Solid & Liquid) post1->post2 post3 Remove PPE: Gloves first, then lab coat, then goggles post2->post3 disp1 Store Hazardous Waste in Designated Area post2->disp1 Transfer Waste post4 Wash Hands Thoroughly with Soap & Water post3->post4 disp2 Arrange for Professional Disposal via EHS Office spill->post1 Follow Spill Protocol exposure Personal Exposure

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